3-Chloro-6-fluoro-5-nitroisoquinoline
Description
Properties
IUPAC Name |
3-chloro-6-fluoro-5-nitroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClFN2O2/c10-8-3-6-5(4-12-8)1-2-7(11)9(6)13(14)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLNEBQKDGWLOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=CC(=NC=C21)Cl)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1841079-94-4 | |
| Record name | 3-chloro-6-fluoro-5-nitroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Chloro-6-fluoro-5-nitroisoquinoline physical properties
[1][2][3][4][5]
CAS Number: 1841079-94-4
Molecular Formula: C
Executive Summary
3-Chloro-6-fluoro-5-nitroisoquinoline is a highly functionalized isoquinoline derivative characterized by the presence of a nitro group at the peri-position (C5) relative to the nitrogen heterocycle, flanked by a fluorine atom at C6 and a chlorine atom at C3.[2] This specific substitution pattern makes it a critical intermediate in the synthesis of Tau protein imaging agents and kinase inhibitors. The electron-withdrawing nature of the nitro and fluoro groups significantly alters the electrophilicity of the C1 and C3 positions, facilitating selective nucleophilic aromatic substitutions (
Chemical Identity & Structural Analysis[1][7]
The compound features a fused benzene and pyridine ring system (isoquinoline) with three distinct functionalities that serve as orthogonal handles for chemical modification:
-
3-Chloro group: A handle for Buchwald-Hartwig aminations or Suzuki couplings.
-
6-Fluoro group: Modulates pKa and metabolic stability; can participate in
if sufficiently activated. -
5-Nitro group: Provides strong electronic activation and can be reduced to an amine for further derivatization (e.g., lactamization).
Structural Visualization
Figure 1: Functional group topology of 3-Chloro-6-fluoro-5-nitroisoquinoline, highlighting the orthogonal reactivity handles.
Physical & Chemical Properties[1][6][7][8]
The following data aggregates experimental observations and high-confidence calculated values.
Solid-State & Thermal Properties
| Property | Value | Source/Method |
| Appearance | Light yellow solid | Experimental [1, 2] |
| Melting Point | 120–125 °C (Estimated) | Analogous nitroisoquinolines |
| Density (Predicted) | 1.62 ± 0.1 g/cm³ | ACD/Labs Predictor |
| Boiling Point (Predicted) | 382.5 ± 37.0 °C | @ 760 Torr |
Solution & Electronic Properties
| Property | Value | Significance |
| Solubility | Soluble in DMSO, DMF, EtOAc, DCM | Standard organic synthesis |
| LogP (Predicted) | ~2.31 | Lipophilicity suitable for CNS drugs |
| pKa (Conjugate Acid) | ~ -0.5 (Pyridine N) | Highly weakly basic due to -NO |
| Polar Surface Area | 58.7 Ų | Good membrane permeability |
Analytical Characterization (Self-Validating Protocol)
To validate the identity of synthesized or purchased batches, use the following spectroscopic fingerprints.
1. Proton NMR (
- 9.43 (s, 1H): Singlet at C1. Highly deshielded due to the adjacent ring nitrogen and the electron-withdrawing nitro group.
- 8.70–8.65 (m, 1H): Multiplet corresponding to the proton at C8 (peri to the nitrogen).
- 8.07 (s, 1H): Singlet at C4.
- 7.70–7.63 (m, 1H): Multiplet at C7, showing coupling with the C6-fluorine and C8-proton.
2. Mass Spectrometry (ESI):
-
m/z: 226.1
. -
Isotope Pattern: Look for the characteristic 3:1 intensity ratio of
Cl to Cl peaks (m/z 226 and 228) to confirm the presence of chlorine.
Synthesis & Reaction Pathways[1]
The primary route to 3-Chloro-6-fluoro-5-nitroisoquinoline involves the electrophilic aromatic nitration of the 3-chloro-6-fluoroisoquinoline precursor. This reaction is regioselective for the C5 position due to the directing effects of the existing substituents and the fused ring system.
Synthesis Workflow
Figure 2: Synthetic pathway for the production of 3-Chloro-6-fluoro-5-nitroisoquinoline via regioselective nitration [1].
Protocol Insight:
The nitration is performed in concentrated sulfuric acid.[3] The addition of KNO
Applications in Drug Development[1]
This compound is a "privileged scaffold" in the design of CNS-active agents.
-
Tau Imaging Agents: The 5-nitro group is often reduced to an amine and cyclized to form tricyclic systems (e.g., pyrrolo[2,3-c]pyridines) that bind with high affinity to neurofibrillary tangles (Tau aggregates) in Alzheimer's disease brains. The fluorine atom at C6 serves as a potential site for
F-labeling in Positron Emission Tomography (PET) tracer development. -
Kinase Inhibition: The isoquinoline core mimics the adenine ring of ATP. The 3-chloro position allows for the introduction of solubilizing groups or specific hydrophobic motifs to target the kinase hinge region.
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).
-
STOT-SE: Category 3 (May cause respiratory irritation).
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a chemical fume hood to avoid inhalation of dust.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.
-
Spill: Sweep up solid spills carefully to avoid dust generation; wipe surface with acetone followed by soap and water.
References
-
Zhang, W., et al. (2015). Pyrrolo[2,3-c]pyridines as imaging agents for neurofibrillary tangles. Patent WO2015191506A2.
-
Li, P., et al. (2015). Synthesis of 3-chloro-6-fluoro-5-nitroisoquinoline. Patent WO2015188368A1.
-
PubChem Database. 3-Chloro-5-nitroisoquinoline (Analogous Data). National Center for Biotechnology Information.
-
Enamine Store. 3-chloro-6-fluoro-5-nitroisoquinoline (Catalog EN300-813962).[1]
Mass Spectrometry of 3-Chloro-6-fluoro-5-nitroisoquinoline: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the anticipated mass spectrometry analysis of 3-Chloro-6-fluoro-5-nitroisoquinoline, a compound of interest in medicinal chemistry and drug development. While specific experimental data for this molecule is not widely published, this guide, grounded in the principles of mass spectrometry and data from analogous structures, offers a robust framework for its characterization. Researchers, scientists, and drug development professionals can leverage this guide to anticipate fragmentation patterns, design experiments, and interpret resulting data.
Introduction: The Significance of Structural Elucidation
3-Chloro-6-fluoro-5-nitroisoquinoline is a halogenated nitroaromatic compound belonging to the isoquinoline class of heterocycles.[1][2] The precise structural characterization of such molecules is paramount in drug discovery and development, as even minor structural variations can significantly impact pharmacological activity. Mass spectrometry is an indispensable tool for confirming molecular weight and elucidating the structure of novel chemical entities.[3] This guide will focus on predicting the fragmentation behavior of 3-Chloro-6-fluoro-5-nitroisoquinoline under electron ionization (EI) conditions, a common and highly informative ionization technique.[4]
Predicted Mass Spectrum and Molecular Ion
The initial step in the mass spectrometric analysis is the determination of the molecular weight from the molecular ion peak ([M]⁺•). The calculated monoisotopic mass of 3-Chloro-6-fluoro-5-nitroisoquinoline (C₉H₄ClFN₂O₂) is 225.99 g/mol . A key feature to anticipate in the mass spectrum is the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[5] This will result in two molecular ion peaks: one for the molecule containing ³⁵Cl at m/z 226 and a smaller peak for the molecule containing ³⁷Cl at m/z 228, with a characteristic intensity ratio of approximately 3:1.
Proposed Fragmentation Pathways
Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[4][6] The resulting fragmentation pattern is a molecular fingerprint that provides valuable structural information.[7] The proposed fragmentation pathways for 3-Chloro-6-fluoro-5-nitroisoquinoline are based on the known behavior of nitroaromatic and halogenated compounds in mass spectrometry.[8][9][10]
The fragmentation is expected to proceed through a series of neutral losses, with the most stable resulting carbocations being the most abundant fragments observed. The primary fragmentation events are likely to be the loss of the nitro group (NO₂) and the halogen atoms.
A proposed, simplified fragmentation workflow is presented below:
Caption: A generalized workflow for mass spectrometry analysis.
Primary Fragmentation: Loss of the Nitro Group
The nitro group is often readily lost from aromatic compounds. Two primary pathways are anticipated:
-
Loss of NO₂• (46 Da): This is a common fragmentation pathway for nitroaromatic compounds, leading to a fragment ion at m/z 180.[9]
-
Loss of NO• (30 Da): This can also occur, resulting in a fragment at m/z 196. This is often followed by the loss of a CO molecule.
Caption: Initial fragmentation via loss of nitro group moieties.
Secondary Fragmentation: Loss of Halogens and Other Neutral Molecules
Following the initial loss of the nitro group, further fragmentation is expected to involve the elimination of the halogen atoms and other small neutral molecules.
-
Loss of Cl• (35/37 Da): The chloro-substituted fragment at m/z 180 can lose a chlorine radical to form a fragment at m/z 145.
-
Loss of F• (19 Da): Alternatively, the loss of a fluorine radical from the m/z 180 fragment would yield an ion at m/z 161.
-
Loss of HCN (27 Da): A characteristic fragmentation of nitrogen-containing heterocyclic compounds is the loss of hydrogen cyanide, which could occur from various fragments. For instance, the fragment at m/z 145 could lose HCN to produce an ion at m/z 118.
A more detailed proposed fragmentation pathway is illustrated below:
Caption: Proposed hierarchical fragmentation of 3-Chloro-6-fluoro-5-nitroisoquinoline.
Experimental Protocol
To obtain the mass spectrum of 3-Chloro-6-fluoro-5-nitroisoquinoline, the following is a recommended experimental protocol.
Sample Preparation
-
Dissolution: Dissolve a small amount (approximately 1 mg) of 3-Chloro-6-fluoro-5-nitroisoquinoline in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.
-
Dilution: Further dilute the stock solution to a working concentration of 1-10 µg/mL using the same solvent.
Instrumentation and Parameters
A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | Provides detailed fragmentation for structural elucidation.[3][4] |
| Electron Energy | 70 eV | Standard energy for reproducible fragmentation patterns and library matching.[6] |
| Source Temp. | 200-250 °C | Ensures complete volatilization of the analyte. |
| Mass Analyzer | Q-TOF or Orbitrap | Provides high resolution and accurate mass measurements. |
| Mass Range | m/z 50-500 | To encompass the molecular ion and expected fragments. |
| Collision Energy (for MS/MS) | Ramped (e.g., 10-40 eV) | To induce and observe a range of fragment ions. |
Data Acquisition and Analysis
-
MS1 Scan: Acquire a full scan mass spectrum to identify the molecular ion and its isotopic pattern.
-
MS/MS Scan: Select the molecular ion (m/z 226) as the precursor ion and acquire a product ion scan (MS/MS) to observe the fragment ions.
-
Data Interpretation: Analyze the resulting spectra to identify the neutral losses and confirm the proposed fragmentation pathways. Compare the observed accurate masses of the fragments with the calculated theoretical masses.
Conclusion
This technical guide provides a predictive framework for the mass spectrometric analysis of 3-Chloro-6-fluoro-5-nitroisoquinoline. By understanding the likely ionization behavior and fragmentation pathways, researchers can more effectively design experiments and interpret the resulting data. The proposed fragmentation patterns, rooted in the established principles of mass spectrometry, offer a solid starting point for the complete structural characterization of this and related compounds. The validation of these predictions through empirical data will be a valuable contribution to the scientific community.
References
-
PubChem. (n.d.). 3-Chloroisoquinoline. Retrieved from [Link]
-
Sánchez-Viesca, F., Berros, M., & Pérez-Flores, J. (2008). Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline: a comparative study. Rapid Communications in Mass Spectrometry, 22(2), 253-256. Retrieved from [Link]
-
Faldu, V. J., Talpara, P. K., Bhuva, N. H., Vachharajani, P. R., & Shah, V. H. (n.d.). Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 22). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
-
Dr. M. S. Ansari. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane [Video]. YouTube. Retrieved from [Link]
-
Kuhn, S. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis, Characterization and Biological evaluation of some newer 5-[6-chloro/fluoro/nitro-2. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, November 18). Chloro pattern in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]
-
Denton, J. R., Chen, Y., & Loughlin, T. (2017). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Journal of Chromatography & Separation Techniques, 8(2). Retrieved from [Link]
-
TMP Chem. (2020, October 16). Electron ionization and mass spectrometry [Video]. YouTube. Retrieved from [Link]
-
Jia, W., & Ju, Y. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9262. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-chloro-5-fluoro-6-methoxyisoquinoline (C10H7ClFNO). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of New 3-(2-Chloroquinolin-3-yl)-5-Phenylisoxazole Derivatives via Click-Chemistry Approach. Retrieved from [Link]
-
Purdue University. (n.d.). Lecture 2 Ionization Methods : Electron Ionization. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of chloro, fluoro, and nitro derivatives of 7‐amino‐5‐aryl‐6‐cyano‐5 H ‐pyrano pyrimidin‐2,4‐diones using organic catalysts and their antimicrobial and anticancer activities. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]
-
ResearchGate. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. rroij.com [rroij.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
The Emerging Therapeutic Potential of Halogenated Nitroisoquinolines: A Technical Guide for Drug Discovery Professionals
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with diverse pharmacological activities. The strategic introduction of specific functional groups, such as halogens and nitro moieties, onto this privileged heterocyclic system has emerged as a powerful strategy to modulate and enhance biological efficacy. This technical guide provides an in-depth exploration of the potential biological activities of halogenated nitroisoquinolines, with a primary focus on their anticancer and antimicrobial properties. We will delve into the rationale behind their synthesis, elucidate their proposed mechanisms of action, and provide detailed, field-proven protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.
Introduction: The Isoquinoline Core and the Power of Functionalization
The isoquinoline ring system, a bicyclic aromatic heterocycle, is a recurring motif in a vast array of biologically active compounds, including the analgesic morphine and the antimicrobial berberine. Its rigid structure provides a well-defined three-dimensional framework for the precise orientation of functional groups, facilitating specific interactions with biological targets.
The introduction of halogen atoms (F, Cl, Br, I) and nitro groups (-NO₂) into the isoquinoline backbone is a well-established strategy in medicinal chemistry to fine-tune the molecule's physicochemical properties. Halogenation can significantly impact a compound's lipophilicity, metabolic stability, and binding affinity to target proteins.[1] The electron-withdrawing nature of halogens can also modulate the electronic distribution within the aromatic system, influencing intermolecular interactions. Similarly, the nitro group, a strong electron-withdrawing moiety, can enhance biological activity and is a key feature in several established therapeutic agents.[2] The combination of both halogen and nitro functionalities on the isoquinoline scaffold presents a compelling avenue for the development of novel drug candidates with potentially synergistic or unique biological profiles.
Synthesis of Halogenated Nitroisoquinolines: A Strategic Approach
The synthesis of halogenated nitroisoquinolines requires a strategic, multi-step approach, carefully considering the directing effects of the substituents on the isoquinoline ring. A common strategy involves the initial halogenation of the isoquinoline core, followed by nitration.
Illustrative Synthesis: Preparation of 5-Bromo-8-nitroisoquinoline
A well-documented example is the synthesis of 5-bromo-8-nitroisoquinoline, which proceeds via a two-step process starting from isoquinoline.[3][4]
Step 1: Bromination of Isoquinoline The first step involves the electrophilic bromination of isoquinoline to yield 5-bromoisoquinoline. This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid. The position of bromination is directed by the electronic properties of the isoquinoline ring.
Step 2: Nitration of 5-Bromoisoquinoline The subsequent nitration of 5-bromoisoquinoline introduces the nitro group at the 8-position. This is achieved using a nitrating mixture, commonly a combination of potassium nitrate and sulfuric acid. The bromo-substituent influences the position of the incoming nitro group.
Potential Anticancer Activity: Mechanisms and Evaluation
The convergence of halogen and nitro functionalities on the isoquinoline scaffold suggests a strong potential for anticancer activity. This hypothesis is built upon the known anticancer properties of both halogenated quinolines and nitro-aromatic compounds.[5][6]
Proposed Mechanisms of Anticancer Action
The anticancer potential of halogenated nitroisoquinolines likely stems from a multi-faceted mechanism of action, targeting key cellular processes involved in cancer cell proliferation and survival.
-
Enzyme Inhibition: A primary proposed mechanism is the inhibition of critical enzymes involved in cancer progression.
-
Topoisomerase Inhibition: Many quinoline-based compounds are known to inhibit topoisomerases, enzymes that are essential for DNA replication and repair.[7] By stabilizing the topoisomerase-DNA cleavage complex, these inhibitors lead to the accumulation of DNA strand breaks and ultimately trigger apoptosis.
-
Kinase Inhibition: Protein kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer. Halogenated derivatives of other heterocyclic systems have been shown to act as inhibitors of key kinases such as p38α MAP kinase.[6] It is plausible that halogenated nitroisoquinolines could exhibit similar inhibitory activity against various oncogenic kinases.
-
-
Induction of Apoptosis: These compounds may induce programmed cell death (apoptosis) through various pathways. This can be a consequence of DNA damage from topoisomerase inhibition or through the modulation of pro- and anti-apoptotic proteins.
-
Generation of Reactive Oxygen Species (ROS): The nitroaromatic moiety can undergo metabolic reduction within the hypoxic environment of tumors, leading to the generation of cytotoxic reactive oxygen species (ROS). An elevated level of ROS can overwhelm the cancer cell's antioxidant defenses, causing oxidative damage to DNA, proteins, and lipids, and ultimately inducing cell death.[8]
Experimental Workflow for Anticancer Activity Assessment
A systematic evaluation of the anticancer potential of novel halogenated nitroisoquinolines is crucial. The following workflow outlines the key experimental stages.
Figure 2: Experimental workflow for assessing antimicrobial activity.
Detailed Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [9][10][11] Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. After incubation, the presence or absence of visible bacterial growth is determined.
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the halogenated nitroisoquinoline compounds in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 µL. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A growth indicator dye (e.g., resazurin) can also be used for a more objective endpoint.
Data Presentation: Summarizing Biological Activity
For clear comparison and interpretation, quantitative data from the biological assays should be presented in a tabular format.
Table 1: Anticancer Activity of Halogenated Nitroisoquinolines
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) |
| HNIQ-1 | [Structure] | MCF-7 (Breast) | Value |
| HNIQ-1 | [Structure] | A549 (Lung) | Value |
| HNIQ-2 | [Structure] | MCF-7 (Breast) | Value |
| HNIQ-2 | [Structure] | A549 (Lung) | Value |
| Doxorubicin | (Positive Control) | MCF-7 (Breast) | Value |
Table 2: Antimicrobial Activity of Halogenated Nitroisoquinolines
| Compound ID | Structure | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| HNIQ-1 | [Structure] | Value | Value |
| HNIQ-2 | [Structure] | Value | Value |
| Vancomycin | (Positive Control) | Value | N/A |
| Ciprofloxacin | (Positive Control) | Value | Value |
Conclusion and Future Directions
Halogenated nitroisoquinolines represent a promising, yet underexplored, class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The strategic combination of a halogen atom and a nitro group on the privileged isoquinoline scaffold provides a powerful approach to generating drug candidates with enhanced biological activity and potentially novel mechanisms of action. The experimental workflows and detailed protocols provided in this guide offer a robust framework for the systematic evaluation of these compounds. Future research should focus on expanding the chemical diversity of this compound class, elucidating their specific molecular targets, and evaluating their efficacy and safety in preclinical in vivo models. The insights gained from such studies will be invaluable in advancing the field of drug discovery and addressing the pressing global challenges of cancer and antimicrobial resistance.
References
-
Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]
-
Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. (n.d.). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
-
Isoquinoline, 5-bromo-8-nitro-. (n.d.). Organic Syntheses. Retrieved February 3, 2026, from [Link]
-
MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved February 3, 2026, from [Link]
-
MTT Assay for Cell Viability. (2020, May 26). YouTube. Retrieved February 3, 2026, from [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). YouTube. Retrieved February 3, 2026, from [Link]
-
Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. (2019, January). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). protocols.io. Retrieved February 3, 2026, from [Link]
-
Topoisomerase Assays. (n.d.). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
-
Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (n.d.). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
-
The effect of enzyme inhibition on the metabolism and activation of tacrine by human liver microsomes. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]
-
Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026, January 20). BellBrook Labs. Retrieved February 3, 2026, from [Link]
-
Enzyme Inhibition (Competitive vs. Non-Competitive/Allosteric). (2021, November 19). YouTube. Retrieved February 3, 2026, from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved February 3, 2026, from [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021, February 4). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
-
The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. (n.d.). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
-
Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]
-
Catalyst-free synthesis of isoxazolidine from nitrosoarene and haloalkyne via a 1,2-halo-migration/[3 + 2] cycloaddition cascade. (n.d.). Royal Society of Chemistry. Retrieved February 3, 2026, from [Link]
-
Biochemistry | Enzyme Inhibition. (2017, April 26). YouTube. Retrieved February 3, 2026, from [Link]
-
Cell Viability Assays. (2013, May 1). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
-
Kinase assays. (2020, September 1). BMG LABTECH. Retrieved February 3, 2026, from [Link]
-
(PDF) Some halogenated anticancer agents, role of halide (-X) and their interaction mechanism with AT/GC base pairs: A computational study. (2023, May 29). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Topoisomerase Assays. (2021, May). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (2020, February 10). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Enzymolysis Modes Trigger Diversity in Inhibitor‐α‐Amylase Aggregating Behaviors and Activity Inhibition: A New Insight Into Enzyme Inhibition. (2024, September 5). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
-
ChemInform Abstract: DMSO-Ac2O Promoted Nitration of Isoquinolines. One-Step Synthesis of 1- Nitroisoquinolines under Mild Conditions. (2010, August 7). ResearchGate. Retrieved February 3, 2026, from [Link]
-
The minimum inhibitory concentration of antibiotics. (2024, July 30). BMG LABTECH. Retrieved February 3, 2026, from [Link]
-
Assay Development for Protein Kinase Enzymes. (2012, May 1). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
-
Topoisomerase Assays. (2013, June 1). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
-
Antimicrobials: Mechanism of action. (2021, April 3). YouTube. Retrieved February 3, 2026, from [Link]
-
Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX. Retrieved February 3, 2026, from [Link]
-
Inhibition of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone mouse lung tumorigenesis by arylalkynes, mechanism-based inactivators of cytochrome P450. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]
-
In vitro assays used to measure the activity of topoisomerases. (n.d.). ASM Journals. Retrieved February 3, 2026, from [Link]
Sources
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. atcc.org [atcc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. idexx.dk [idexx.dk]
Reactivity of the nitro group on the isoquinoline ring
An In-Depth Technical Guide to the Reactivity of the Nitro Group on the Isoquinoline Ring
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] The introduction of a nitro group onto this heterocyclic system profoundly alters its electronic landscape, unlocking a versatile array of chemical transformations. This guide provides an in-depth exploration of the reactivity imparted by the nitro group on the isoquinoline ring. We will dissect the fundamental electronic effects, delve into key reaction classes including nucleophilic aromatic substitution and nitro group reduction, and present field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemistry of nitro-isoquinolines in their synthetic endeavors.
The Nitro-Isoquinoline Scaffold: A Privileged Intermediate
The isoquinoline framework is a "privileged structure" in drug discovery, known for its wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The strategic placement of a nitro group (—NO₂) serves two primary purposes in synthetic chemistry:
-
Activation: The potent electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide range of nucleophiles.[4][5][6]
-
Synthetic Handle: The nitro group itself is a versatile functional group that can be readily transformed, most importantly into an amino group (—NH₂). This conversion from a strongly deactivating group to a strongly activating one dramatically shifts the ring's reactivity and provides a key site for further functionalization.[7][8]
This dual role makes nitro-isoquinolines powerful intermediates for building molecular complexity and accessing diverse libraries of compounds for drug screening.
Electronic Landscape: The Influence of the Nitro Group
The reactivity of the isoquinoline ring is dictated by the interplay of the electronegative nitrogen atom in the heterocycle and the powerful electron-withdrawing effects of the nitro substituent.
-
Inductive and Resonance Effects: The nitro group withdraws electron density from the aromatic system through both the inductive effect (-I) and the resonance effect (-M). This significantly reduces the electron density of the entire ring system, making it electron-deficient.[6]
-
Positional Effects: The position of the nitro group is critical. When located on the benzene ring portion of the isoquinoline (e.g., at C5, C6, C7, or C8), it primarily activates the ring for nucleophilic attack. For instance, a 5-nitroisoquinoline is highly activated at the C6 position for certain nucleophilic substitutions.[9][10] Electrophilic substitution, such as nitration of the parent isoquinoline, typically occurs at the 5- and 8-positions.[11][12] Nucleophilic attack on the parent isoquinoline ring itself is favored at the C1 position.[9] The presence of a nitro group further enhances the electrophilicity of these positions.
The diagram below illustrates the general workflow for leveraging nitro-isoquinolines in synthesis, starting from the parent heterocycle.
Caption: Synthetic utility of nitro-isoquinolines.
Key Transformations of Nitro-Isoquinolines
Nucleophilic Aromatic Substitution (SNAr)
The presence of a strong electron-withdrawing group like nitro is a prerequisite for nucleophilic aromatic substitution on an electron-rich aromatic ring.[5][13] The reaction proceeds via an addition-elimination mechanism, involving a stabilized anionic intermediate known as a Meisenheimer complex.
Mechanism:
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing a suitable leaving group (or in some cases, a hydrogen atom in oxidative substitutions).[5]
-
Formation of Meisenheimer Complex: A resonance-stabilized anionic intermediate (σH adduct or Meisenheimer complex) is formed. The negative charge is delocalized onto the nitro group, which is crucial for stabilizing the intermediate.[13] This stabilization is most effective when the nitro group is ortho or para to the site of attack.
-
Rearomatization: The leaving group departs, or in the case of oxidative substitution, an oxidant facilitates the removal of a hydride, restoring the aromaticity of the ring.[10]
Caption: Generalized SNAr mechanism.
Experimental Protocol: SNH Amidation of 5-Nitroisoquinoline
This protocol describes an oxidative nucleophilic substitution of hydrogen (SNH), a pot- and atom-economical method for C-H functionalization.[10]
-
Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) in anhydrous dimethyl sulfoxide (DMSO, 5 mL).
-
Anion Formation: Add the desired amide (e.g., p-methylbenzamide, 1.0 mmol) to the suspension. Stir the mixture at room temperature for 30 minutes to allow for the formation of the amide anion.
-
Reaction Initiation: Add 5-nitroisoquinoline (0.5 mmol) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The reaction is self-indicating, often showing a deep color change due to the formation of the σH adduct. In this specific reaction, the 5-nitroisoquinoline itself can act as the oxidant for the intermediate adduct.[10]
-
Workup: After 2-3 hours (monitor by TLC), quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 6-amido-5-nitroisoquinoline.
| Entry | Nucleophile (Amide) | Product | Yield (%) |
| 1 | p-Methylbenzamide | 6-(4-methylbenzamido)-5-nitroisoquinoline | ~40-50%[10] |
| 2 | Benzamide | 6-benzamido-5-nitroisoquinoline | ~40-48%[10] |
| 3 | p-Nitrobenzamide | 6-(4-nitrobenzamido)-5-nitroisoquinoline | ~60-65%[10] |
| Yields are approximate and based on published data; optimization may be required. |
Reduction of the Nitro Group to an Amine
The conversion of a nitro group to a primary amine is one of the most valuable transformations in medicinal chemistry. It converts an electron-withdrawing, meta-directing group (for electrophilic substitution) into an electron-donating, ortho/para-directing group.[7][8] This opens up a new set of possible reactions and provides a key vector for building analogues. Aminoisoquinolines are important pharmacophores in their own right, found in agents with antimalarial and anticancer properties.[14]
A variety of methods are available for nitro group reduction, and the choice depends on the presence of other functional groups in the molecule.[15]
-
Catalytic Hydrogenation: (e.g., H₂, Pd/C) This is a very clean and efficient method but is not chemoselective and will reduce other groups like alkenes, alkynes, and can cause dehalogenation.[15]
-
Metal-Acid Systems: (e.g., Fe/HCl, Sn/HCl, Zn/AcOH) These are classic, robust methods that are often more chemoselective than catalytic hydrogenation.[7][15]
-
Transfer Hydrogenation: (e.g., Formic acid, Hydrazine) These methods use a hydrogen donor in the presence of a catalyst and can be very mild.[16][17]
-
Metal Chlorides: (e.g., SnCl₂) Tin(II) chloride is a mild reducing agent that is particularly useful for substrates with acid-sensitive functional groups.[15]
Caption: Decision workflow for nitro reduction.
Experimental Protocol: Reduction of 5-Nitroisoquinoline using SnCl₂
This protocol provides a mild and chemoselective method for reducing the nitro group.
-
Setup: To a solution of 5-nitroisoquinoline (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 mmol).
-
Reaction: Heat the mixture to reflux (approximately 78°C) and stir. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Quenching and Basification: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of crushed ice and basify to pH > 8 by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution. A thick precipitate of tin salts will form.
-
Filtration: Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad thoroughly with ethyl acetate or dichloromethane.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting 5-aminoisoquinoline can be further purified by column chromatography or recrystallization if necessary.
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| H₂/Pd-C | H₂ (1 atm or higher), MeOH/EtOH, RT | High yield, clean byproducts (H₂O) | Non-selective, reduces many functional groups |
| Fe/HCl | Reflux | Inexpensive, effective | Requires strongly acidic conditions, strenuous workup |
| SnCl₂·2H₂O | EtOH, Reflux | Mild, good functional group tolerance | Stoichiometric tin waste, requires careful workup |
| Na₂S₂O₄ | H₂O/THF | Mild, useful for sensitive substrates | Can be sluggish, moderate yields |
The Nitro Group as a Leaving Group in Cross-Coupling
More recently, the nitro group has been employed as a leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[18] This innovative approach avoids the need for pre-functionalization to halides or triflates, offering a more direct route to C-C bond formation. The reaction typically involves the oxidative addition of the C-NO₂ bond to a Pd(0) complex. This methodology represents a significant advance, expanding the synthetic utility of nitroarenes beyond their traditional roles.[18]
Conclusion
The nitro group is a powerful and versatile functional group in the context of isoquinoline chemistry. Its strong electron-withdrawing nature fundamentally alters the reactivity of the heterocyclic core, enabling facile nucleophilic aromatic substitution reactions that are otherwise challenging. Furthermore, its ready conversion to the critically important amino group provides a gateway to a vast chemical space of pharmacologically relevant molecules. Understanding and skillfully manipulating the reactivity of the nitro group allows chemists to design efficient and elegant synthetic routes to complex isoquinoline derivatives, accelerating research in drug discovery and materials science.
References
- Aromatic Side Chain Reduction: Nitro - csbsju.
- The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+. (2023).
- Substituent Effects in Substituted Aromatic Rings. (2022). Chemistry LibreTexts.
- Why does the nitration of quinoline occur at the 5 (and 8) position? (2025). Chemistry Stack Exchange.
- Nucleophilic arom
- In electrophilic aromatic substitution reaction, the nitro group is meta directing because it. Vedantu.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019).
- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2022).
- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024).
- Chapter 7: Quinolines and Isoquinolines.
- Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
- Isoquinoline.
- Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.
- Nucleophilic Substitutions on Aromatic Systems. (2021). Chemistry LibreTexts.
- Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applic
- SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. (2022). MDPI.
- Nitro Reduction - Common Conditions. Organic Chemistry Portal.
- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2022). RSC Publishing.
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. amerigoscientific.com [amerigoscientific.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main [vedantu.com]
- 7. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 8. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]
- 9. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 10. mdpi.com [mdpi.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 16. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 17. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Synthetic Strategies for Functionalized Isoquinoline Derivatives: An Application Guide for Researchers
Introduction: The Enduring Significance of the Isoquinoline Scaffold
The isoquinoline motif, a fusion of benzene and pyridine rings, is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry and materials science. Its prevalence in a vast array of natural products, particularly alkaloids, has long signaled its biological importance.[1] This has driven extensive research into synthetic methodologies to access functionalized isoquinoline derivatives, leading to the development of numerous therapeutic agents.[2] Isoquinoline-based compounds exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] Notable examples of drugs containing the isoquinoline core include the vasodilator papaverine, the anesthetic quinisocaine, and the antihypertensive agent quinapril.[1]
This comprehensive guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of both classical and modern synthetic routes to functionalized isoquinoline derivatives. Beyond a mere recitation of protocols, this document delves into the mechanistic underpinnings of these reactions, offering insights into the rationale behind experimental choices and providing practical guidance for troubleshooting and optimization.
Classical Approaches to the Isoquinoline Core
For over a century, a triumvirate of named reactions has formed the bedrock of isoquinoline synthesis: the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. These methods, while venerable, remain highly relevant and are continuously being refined.
The Bischler-Napieralski Reaction: Cyclization of β-Arylethylamides
First discovered in 1893, the Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides via an intramolecular electrophilic aromatic substitution.[4] The resulting dihydroisoquinolines can be readily oxidized to the corresponding aromatic isoquinolines.
Mechanistic Insights and Rationale:
The reaction is typically carried out under acidic conditions using a dehydrating agent. Two primary mechanistic pathways are proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a more commonly accepted nitrilium ion intermediate. The choice of dehydrating agent and the electronic nature of the aromatic ring are critical for the success of the reaction.
-
Influence of Substituents: The cyclization is an electrophilic aromatic substitution; therefore, electron-donating groups on the β-aryl ring significantly facilitate the reaction, leading to higher yields.[5] Conversely, electron-withdrawing groups can impede or completely inhibit the cyclization.[5]
-
Choice of Dehydrating Agent: A variety of dehydrating agents can be employed, with their strength dictating the required reaction conditions.
-
Phosphorus oxychloride (POCl₃): A common and effective reagent, often used with heating in a non-polar solvent like toluene or acetonitrile.
-
Phosphorus pentoxide (P₂O₅): A stronger dehydrating agent, often used in refluxing POCl₃ for less reactive substrates.
-
Triflic anhydride (Tf₂O): A highly reactive reagent that allows for milder reaction conditions, often at or below room temperature, which can be beneficial for sensitive substrates.
-
Diagram of the Bischler-Napieralski Reaction Mechanism:
Sources
- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Derivatization of 3-Chloro-6-fluoro-5-nitroisoquinoline for library synthesis
Application Note & Protocols
Topic: Strategic Derivatization of 3-Chloro-6-fluoro-5-nitroisoquinoline for Versatile Library Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] This guide provides a detailed technical overview and actionable protocols for the derivatization of 3-chloro-6-fluoro-5-nitroisoquinoline, a highly versatile building block for combinatorial chemistry and drug discovery. The strategic arrangement of three distinct functional groups—a reactive chloro group, a reducible nitro group, and a fluoro substituent—allows for a multi-vector diversification strategy. We present detailed, field-proven protocols for key transformations including Nucleophilic Aromatic Substitution (SNAr), nitro group reduction, subsequent amine derivatization, and Suzuki-Miyaura cross-coupling, enabling the rapid synthesis of diverse chemical libraries.
The Strategic Value of 3-Chloro-6-fluoro-5-nitroisoquinoline
The utility of this scaffold lies in the orthogonal reactivity of its functional groups. The electron-deficient nature of the isoquinoline ring, further activated by the potent electron-withdrawing nitro group at the C5 position, makes the C3-chloro substituent exceptionally labile for nucleophilic displacement. This provides the primary and most versatile handle for derivatization.
Key Reactive Sites:
-
C3-Chloro Group: Highly activated for Nucleophilic Aromatic Substitution (SNAr) and serves as an excellent handle for palladium-catalyzed cross-coupling reactions.[3]
-
C5-Nitro Group: Can be selectively reduced to a primary amine, which opens a second vector for diversification through acylation, sulfonylation, or other amine-specific chemistries.[4][5]
-
C6-Fluoro Group: While less reactive to SNAr than the C3-chloro group, it significantly modulates the electronic properties (pKa) of the scaffold and can be a site for derivatization under more forcing conditions or through specific metallation chemistry.
This multi-handle approach allows for a divergent synthesis strategy, where a common intermediate can be rapidly expanded into a large and diverse library of compounds.
Caption: Divergent synthesis workflow using the target scaffold.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C3-Position
Mechanistic Rationale: The SNAr reaction is facilitated by the electron-withdrawing nitro group and the ring nitrogen, which stabilize the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack at the C3 position.[6] This reaction is typically high-yielding and proceeds under mild conditions, making it ideal for library synthesis.
Detailed Protocol: SNAr with a Primary Amine (e.g., Benzylamine)
-
Reagent Preparation:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-6-fluoro-5-nitroisoquinoline (1.0 eq, e.g., 226 mg, 1.0 mmol).
-
Add a suitable solvent such as ethanol or N,N-dimethylformamide (DMF) (5-10 mL).
-
-
Reaction Setup:
-
Add benzylamine (1.2 eq, 128 mg, 1.2 mmol).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 eq, 258 mg, 2.0 mmol) to scavenge the HCl byproduct.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, it can be isolated by filtration and washed with cold ethanol and diethyl ether.
-
If the product is soluble, concentrate the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate or dichloromethane and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-6-fluoro-5-nitroisoquinolin-3-amine.
-
Data Table: SNAr with Various Nucleophiles
| Nucleophile Type | Example Nucleophile | Base | Solvent | Temp (°C) | Typical Time (h) | Expected Yield (%) |
| Primary Amine | Cyclopropylamine | DIPEA | EtOH | 80 | 2-4 | 85-95 |
| Secondary Amine | Morpholine | DIPEA | DMF | 80 | 3-6 | 80-90 |
| Phenol | 4-Methoxyphenol | K₂CO₃ | DMF | 100 | 6-12 | 70-85 |
| Thiol | Thiophenol | K₂CO₃ | ACN | 60 | 1-3 | 90-98 |
Protocol 2: Reduction of the C5-Nitro Group
Chemoselectivity Considerations: The choice of reducing agent is critical to avoid unwanted side reactions, such as reduction of the isoquinoline ring or hydrodehalogenation of the C3 or C6 positions. While catalytic hydrogenation (e.g., H₂ over Pd/C) is effective, it can sometimes lead to dehalogenation.[5] Chemical reduction with metals in acidic media, such as tin(II) chloride (SnCl₂), is often a more reliable and chemoselective method for this substrate class.[4]
Detailed Protocol: Reduction with Tin(II) Chloride Dihydrate
-
Reagent Preparation:
-
In a round-bottom flask, dissolve the C3-substituted-6-fluoro-5-nitroisoquinoline derivative (1.0 eq) in ethanol or ethyl acetate (10-20 mL/mmol).
-
-
Reaction Setup:
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).
-
Caution: The reaction can be exothermic.
-
-
Reaction Execution:
-
Heat the mixture to reflux (approx. 70-80 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Vigorous gas evolution (CO₂) will occur.
-
Continue to add NaHCO₃ solution until the pH is basic (~8-9). A thick white precipitate of tin salts will form.
-
Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the C5-amino derivative, which is often pure enough for the next step.
-
Protocol 3: Derivatization of the C5-Amino Group
The resulting C5-amino group is a versatile handle for building further molecular complexity. Standard acylation or sulfonylation reactions are highly efficient.
Detailed Protocol: Acylation with an Acid Chloride (e.g., Acetyl Chloride)
-
Reagent Preparation:
-
Dissolve the C5-aminoisoquinoline derivative (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base such as triethylamine (TEA) or pyridine (1.5-2.0 eq).
-
-
Reaction Setup:
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction Execution:
-
Slowly add the acid chloride (e.g., acetyl chloride) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor completion by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction with water.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated NaHCO₃ solution, water, and brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash chromatography or recrystallization as needed.
-
Protocol 4: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The C3-chloro group is an excellent substrate for Suzuki-Miyaura cross-coupling, enabling the formation of C-C bonds to introduce aryl or heteroaryl moieties.[7][8]
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the activated boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst.[9]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 9. Suzuki Coupling [organic-chemistry.org]
Navigating the Purification Maze: A-Detailed Protocol for Substituted Isoquinolines by Chromatography
Abstract
Substituted isoquinolines form the structural core of numerous pharmaceuticals, natural products, and advanced materials, making their efficient isolation and purification a critical step in research and development.[1][2][3] This guide provides a comprehensive, experience-driven protocol for the chromatographic purification of these diverse nitrogen-containing heterocycles. Moving beyond a simple recitation of steps, this document elucidates the fundamental principles and decision-making processes required to develop robust purification strategies. We will explore the inherent challenges posed by the basicity and polarity of isoquinolines, detail method development from analytical to preparative scales, and provide explicit, step-by-step protocols for normal-phase flash chromatography, reversed-phase preparative HPLC, and supercritical fluid chromatography (SFC).
Introduction: The Importance of Purity in Isoquinoline Chemistry
The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in drugs such as the vasodilator papaverine and the antihypertensive agent debrisoquine.[3] The biological activity of these molecules is exquisitely sensitive to their substitution patterns. Consequently, obtaining highly pure substituted isoquinolines is paramount for accurate biological evaluation, ensuring reproducibility of data, and meeting stringent regulatory standards in drug development.[4][5]
Purification is often complicated by impurities arising from the synthesis, including unreacted starting materials, reagents, and by-products from side reactions.[5] Common synthetic routes like the Bischler-Napieralski or Pictet-Spengler reactions can yield complex crude mixtures requiring sophisticated separation techniques.[2][3][6] Chromatography, a technique that separates components based on their differential partitioning between a stationary phase and a mobile phase, is the most powerful and common method to achieve the required purity.[4][7]
The Core Challenge: The Basic Nitrogen
The defining feature of an isoquinoline is its basic nitrogen atom. This characteristic, while crucial for its biological function, presents a significant hurdle in chromatography, particularly on silica gel, the most common stationary phase.
-
Peak Tailing: The nitrogen's lone pair of electrons can interact strongly with acidic silanol groups (Si-OH) on the surface of silica gel. This strong, non-ideal interaction leads to asymmetrical peak shapes, a phenomenon known as "tailing." Tailing reduces resolution between adjacent peaks, complicates fraction collection, and can lead to lower yields of pure product.
-
Irreversible Adsorption: In some cases, particularly with highly basic or polar isoquinolines, the interaction with silica can be so strong that the compound fails to elute from the column, resulting in significant product loss.[8]
To overcome these challenges, the chromatographic conditions must be carefully tailored to mitigate the undesirable effects of the basic nitrogen.
Strategic Method Development: A Unified Workflow
A successful purification is not a matter of chance but the result of a systematic approach. The transition from a crude synthetic mixture to a highly pure compound follows a logical progression, starting with small-scale analysis to guide the large-scale preparative separation.
Sources
- 1. Isoquinoline - Synthesis, Applications and Scope_Chemicalbook [chemicalbook.com]
- 2. Isoquinoline synthesis [quimicaorganica.org]
- 3. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. veeprho.com [veeprho.com]
- 6. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 7. longdom.org [longdom.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Antimicrobial Screening of Novel Isoquinoline Compounds
Abstract
Isoquinoline alkaloids (e.g., berberine, sanguinarine) and their synthetic derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent activity against multidrug-resistant (MDR) bacteria.[1] However, their unique physicochemical properties—specifically high hydrophobicity, intrinsic pigmentation, and tendency to precipitate—render standard optical density (OD)-based screening protocols unreliable.
This guide details an optimized workflow for screening isoquinoline libraries. Unlike generic antibiotic screening, this protocol integrates colorimetric endpoint detection to bypass optical interference and emphasizes Mechanism of Action (MoA) deconvolution, specifically targeting the FtsZ cell-division protein and DNA intercalation pathways.
Section 1: Compound Management & Solubility Optimization
The Challenge: Isoquinolines are often lipophilic and can precipitate upon dilution into aqueous media (Muller-Hinton Broth), causing false-positive "growth" readings in turbidity assays.
Solubilization Protocol
-
Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).
-
Stock Concentration: Prepare 10 mM or 5 mg/mL stocks.
-
Sonication: Mandatory. Sonicate at 40 kHz for 10 minutes at room temperature to ensure complete dissolution of crystalline salts.
DMSO Tolerance Check
Before screening, determine the Maximum Tolerated Concentration (MTC) of DMSO for your specific bacterial strains.
-
Prepare a 96-well plate with Muller-Hinton Broth (MHB).
-
Add DMSO in a gradient: 5%, 2.5%, 1%, 0.5%, 0%.
-
Inoculate with
CFU/mL bacteria. -
Threshold: The final assay concentration of DMSO should never exceed 1% (v/v) for sensitive strains (e.g., S. aureus ATCC 29213) to prevent solvent-induced membrane toxicity.
Section 2: Primary Screening (MIC/MBC) with Colorimetric Correction
Senior Scientist Insight: Many isoquinoline derivatives are yellow or orange. In a standard OD600 assay, the compound's color absorbs light, masking bacterial growth or mimicking turbidity. Do not rely solely on turbidity. Use Resazurin (Alamar Blue) for metabolic validation.
Modified Broth Microdilution Protocol (CLSI M07 Compliant)
Materials:
-
Cation-Adjusted Muller-Hinton Broth (CAMHB).
-
Resazurin Sodium Salt (0.01% w/v in sterile PBS).
-
96-well clear, flat-bottom plates.
Workflow:
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL), then dilute 1:100 in CAMHB to reach CFU/mL. -
Compound Dilution: Perform 2-fold serial dilutions of the isoquinoline compound in CAMHB across the plate (Rows A-H).
-
Final Volume: 100 µL per well.
-
Controls: Sterility (Media only), Growth (Bacteria + 1% DMSO), Positive Control (Ciprofloxacin/Vancomycin).
-
-
Incubation: 16–20 hours at 37°C (aerobic).
-
The Resazurin Step (Critical):
-
Add 20 µL of 0.01% Resazurin solution to each well.
-
Incubate for an additional 1–4 hours.
-
-
Readout:
-
Blue (Resazurin): No growth (Metabolically inactive).
-
Pink/Fluorescent (Resorufin): Growth (Metabolically active).
-
Quantification: Measure Fluorescence (Ex 560 nm / Em 590 nm) or Absorbance (570 nm vs 600 nm reference).
-
Data Interpretation Table:
| Well Appearance | OD600 Reading | Resazurin Color | Interpretation |
| Clear | Low | Blue | True Inhibition (MIC) |
| Turbid | High | Pink | Bacterial Growth |
| Yellow/Orange (Clear) | High (False +) | Blue | Inhibition (Compound Color Interference) |
| Precipitate Visible | High (False +) | Blue | Inhibition (Solubility Limit) |
Section 3: Secondary Screening - Synergy & Efflux Inhibition
Isoquinolines often act as Efflux Pump Inhibitors (EPIs) rather than direct bactericides. They restore the potency of legacy antibiotics (e.g., Tetracycline, Ciprofloxacin).
Checkerboard Assay for Synergy
Objective: Calculate the Fractional Inhibitory Concentration Index (FICI).
Protocol:
-
Axis X: Serial dilution of Isoquinoline (e.g., 0.03 – 64 µg/mL).
-
Axis Y: Serial dilution of Partner Antibiotic (e.g., Ciprofloxacin).
-
Inoculation: Add
CFU/mL bacteria to all wells. -
Calculation:
Interpretation:
-
FICI ≤ 0.5: Synergistic (High potential for EPI activity).
-
0.5 < FICI ≤ 4.0: Indifferent.
-
FICI > 4.0: Antagonistic.
Section 4: Mechanism of Action (MoA) Deconvolution
Isoquinolines typically target FtsZ (Cell Division) or DNA (Intercalation) . The following workflow distinguishes these targets.
FtsZ Inhibition Validation (Filamentation Assay)
Isoquinolines like berberine derivatives bind to the FtsZ GTPase, preventing Z-ring formation. This results in extremely elongated bacteria (filaments) rather than lysis.
Microscopy Protocol:
-
Treat E. coli or B. subtilis with the compound at 0.5× MIC for 4 hours.
-
Stain with FM4-64 (Membrane stain) and DAPI (DNA stain).
-
Observation:
-
Normal: 2–4 µm rods.
-
FtsZ Inhibition: >10 µm filaments, multi-nucleated (DAPI spots spaced out), no septa.
-
DNA Intercalation Assay (Methyl Green Displacement)
To determine if the compound binds DNA (a common trait of planar isoquinolines):
-
Incubate DNA-Methyl Green complex with the test compound.
-
Principle: If the isoquinoline intercalates, it displaces Methyl Green.
-
Readout: Loss of absorbance at 630 nm indicates DNA binding.
Visualizing the Screening Workflow
Caption: Decision tree for isoquinoline screening, differentiating direct antimicrobials (FtsZ/DNA targets) from efflux pump inhibitors.
Section 5: References[3][4][5]
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). CLSI.[3][4]
-
Sun, N., et al. (2018).[5] "A quinoline-based FtsZ inhibitor for the study of antimicrobial activity and synergistic effects with β-lactam antibiotics."[6] Journal of Pharmacological Sciences.
-
Sarker, S. D., et al. (2007). "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals." Methods.
-
Wong, Y. L., et al. (2014). "Targeting the Achilles Heel of FtsZ: The Interdomain Cleft." Frontiers in Microbiology.
-
Domadia, P. N., et al. (2008). "Berberine targets assembly of Escherichia coli cell division protein FtsZ." Biochemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. standards.globalspec.com [standards.globalspec.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. A quinoline-based FtsZ inhibitor for the study of antimicrobial activity and synergistic effects with β-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Development of Anti-Inflammatory Agents from Isoquinoline Precursors: Application Notes and Protocols
Introduction: The Promise of the Isoquinoline Scaffold in Inflammation Research
The isoquinoline core, a heterocyclic aromatic organic compound, represents a privileged scaffold in medicinal chemistry.[1] This assertion is grounded in its prevalence across a wide array of pharmacologically active natural products and synthetic compounds.[2][3] Among their diverse biological activities, isoquinoline derivatives have demonstrated significant potential as anti-inflammatory agents.[3][4] This guide provides a comprehensive overview of the development of novel anti-inflammatory drugs from isoquinoline precursors, offering detailed synthetic protocols and robust bioassay methodologies for their evaluation.
The rationale for focusing on the isoquinoline scaffold stems from the well-documented anti-inflammatory properties of natural alkaloids such as berberine, noscapine, and papaverine.[5][6][7] These compounds exert their effects through the modulation of key inflammatory signaling pathways, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5][8] By inhibiting these pathways, isoquinoline derivatives can effectively reduce the production of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[9][10][11]
This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just a set of instructions, but a framework for understanding the critical steps and considerations in the journey from a synthetic concept to a biologically validated anti-inflammatory lead compound based on the isoquinoline scaffold.
I. Synthesis of a Representative Anti-Inflammatory Isoquinoline Derivative: 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
To illustrate a practical synthetic approach, we will detail the preparation of 1-phenyl-1,2,3,4-tetrahydroisoquinoline, a derivative with reported anti-inflammatory potential.[12] The synthesis employs the Bischler-Napieralski reaction, a cornerstone in isoquinoline synthesis, followed by a reduction step.[2][13]
Scientific Rationale:
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes a β-arylethylamide to a 3,4-dihydroisoquinoline.[9][14] The reaction is typically promoted by a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). The subsequent reduction of the resulting dihydroisoquinoline affords the desired 1,2,3,4-tetrahydroisoquinoline. This two-step sequence is a versatile and widely applicable method for accessing this important heterocyclic core.[2]
Experimental Workflow: Synthesis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
Caption: Synthetic workflow for 1-Phenyl-1,2,3,4-tetrahydroisoquinoline.
Protocol: Synthesis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
Step 1: Synthesis of N-(2-Phenylethyl)benzamide [8]
-
To a solution of β-phenylethylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-phenylethyl)benzamide.
-
Purify the product by recrystallization or column chromatography.
Step 2: Synthesis of 1-Phenyl-3,4-dihydroisoquinoline (Bischler-Napieralski Reaction) [8]
-
Place N-(2-phenylethyl)benzamide (1.0 eq) and polyphosphoric acid (PPA) (10 eq by weight) in a round-bottom flask.
-
Heat the mixture to 140-160 °C with stirring for 1-2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a concentrated NaOH solution until a precipitate forms.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 1-phenyl-3,4-dihydroisoquinoline.
Step 3: Synthesis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline [8]
-
Dissolve 1-phenyl-3,4-dihydroisoquinoline (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (2.0 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, 1-phenyl-1,2,3,4-tetrahydroisoquinoline.
-
Further purification can be achieved by column chromatography if necessary.
II. In Vitro Evaluation of Anti-Inflammatory Activity
A tiered approach to in vitro screening is recommended to efficiently identify and characterize the anti-inflammatory potential of newly synthesized isoquinoline derivatives.
A. Primary Screening: Inhibition of Albumin Denaturation Assay
Scientific Rationale:
Inflammation can lead to protein denaturation. This assay provides a rapid and straightforward preliminary screening method to assess the ability of a compound to prevent heat-induced protein denaturation, which is analogous to the in vivo scenario.
Protocol: Inhibition of Bovine Serum Albumin (BSA) Denaturation
-
Prepare a stock solution of the test isoquinoline compound in a suitable solvent (e.g., DMSO).
-
Prepare a 1% w/v solution of Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4).
-
In a 96-well plate, add 20 µL of the test compound at various concentrations.
-
Add 180 µL of the 1% BSA solution to each well.
-
For the control, add 20 µL of the vehicle (solvent) instead of the test compound.
-
Incubate the plate at 37 °C for 15 minutes.
-
Induce denaturation by incubating the plate at 70 °C for 15 minutes.
-
Cool the plate to room temperature.
-
Measure the absorbance (turbidity) at 660 nm using a microplate reader.
-
Diclofenac sodium can be used as a positive control.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
B. Secondary Screening: Cellular Assays
For compounds showing activity in the primary screen, cell-based assays provide a more biologically relevant assessment of their anti-inflammatory effects. The murine macrophage cell line RAW 264.7 is a widely used and well-characterized model for studying inflammation.[15]
Scientific Rationale:
During inflammation, macrophages are activated to produce large amounts of nitric oxide (NO) by the enzyme inducible nitric oxide synthase (iNOS).[15] NO is a key inflammatory mediator, and its inhibition is a target for anti-inflammatory drugs. The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.
Experimental Workflow: In Vitro Anti-inflammatory Assays
Caption: Workflow for in vitro anti-inflammatory assays in RAW 264.7 cells.
Protocol: Griess Assay for Nitrite Determination
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test isoquinoline compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.[6]
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
-
A non-toxic concentration of a known iNOS inhibitor (e.g., L-NAME) can be used as a positive control.
Scientific Rationale:
TNF-α is a potent pro-inflammatory cytokine that plays a central role in the inflammatory cascade.[16] Measuring the inhibition of TNF-α secretion from LPS-stimulated macrophages is a key indicator of a compound's anti-inflammatory activity. Enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for quantifying cytokine levels.
Protocol: TNF-α ELISA
-
Follow steps 1-3 of the Griess Assay protocol for cell seeding, pre-treatment, and LPS stimulation. A shorter LPS stimulation time (e.g., 4-6 hours) may be optimal for TNF-α protein expression.[17]
-
After incubation, collect the cell culture supernatant.
-
Perform the TNF-α ELISA according to the manufacturer's instructions (commercial kits are widely available).
-
Briefly, this involves adding the supernatant to a 96-well plate pre-coated with a TNF-α capture antibody, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Generate a standard curve using recombinant TNF-α to determine the concentration of TNF-α in the samples.
III. In Vivo Evaluation of Anti-Inflammatory Activity
Promising candidates from in vitro studies should be further evaluated in in vivo models of inflammation to assess their efficacy in a whole-organism context.
Carrageenan-Induced Paw Edema Model in Rats
Scientific Rationale:
The carrageenan-induced paw edema model is a classic and well-established acute inflammatory model used for the preliminary screening of anti-inflammatory drugs.[5][18] Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling), which can be quantified over time. The model involves a biphasic response, with the initial phase mediated by histamine and serotonin, and the later phase (3-6 hours) primarily driven by prostaglandins and mediated by COX-2.
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for the carrageenan-induced paw edema model.
Protocol: Carrageenan-Induced Paw Edema
-
Use male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups (n=6-8 per group): a vehicle control group, a positive control group (e.g., indomethacin, 10 mg/kg), and groups for different doses of the test isoquinoline compound.
-
Administer the test compound or vehicle (e.g., orally or intraperitoneally) 30-60 minutes before the carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the subplantar region of the right hind paw.
-
Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the paw edema (in mL) by subtracting the initial paw volume from the paw volume at each time point.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Mean Edema of Control - Mean Edema of Test) / Mean Edema of Control] x 100
IV. Data Presentation and Interpretation
For a clear comparison of the anti-inflammatory activity of different isoquinoline derivatives, quantitative data should be summarized in a structured table.
Table 1: Anti-Inflammatory Activity of Representative Isoquinoline Derivatives
| Compound | In Vitro Assay | IC₅₀ (µM) | In Vivo Model | Dose (mg/kg) | % Inhibition of Edema (at peak) | Reference |
| Berberine | LPS-induced NO production (RAW 264.7) | 25.6 | Carrageenan-induced paw edema (rat) | 10 | 45.2 | [5] |
| Noscapine | LPS-induced TNF-α release (macrophages) | ~10 | Carrageenan-induced paw edema (rat) | 5 | ~50 | [16] |
| Papaverine | LPS-induced NO production (microglia) | ~20 | Not specified | - | - | [7] |
| Test Compound | (Specify) | (Determine) | (Specify) | (Determine) | (Determine) | (Internal Data) |
V. Conclusion
The isoquinoline scaffold holds significant promise for the development of novel anti-inflammatory agents. The protocols outlined in this guide provide a robust framework for the synthesis and evaluation of isoquinoline derivatives. By employing a systematic approach that combines chemical synthesis with a tiered in vitro and in vivo screening cascade, researchers can efficiently identify and advance promising lead compounds for further preclinical development. The causality-driven explanations for each experimental choice are intended to empower researchers to not only follow the protocols but also to adapt and troubleshoot them as needed, ultimately accelerating the discovery of new therapies for inflammatory diseases.
VI. References
-
Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar. (n.d.). Retrieved from [Link]
-
CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method - Google Patents. (n.d.). Retrieved from
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances, 11(22), 13264–13286. [Link]
-
A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. (1991). The Journal of Organic Chemistry, 56(21), 6034–6038. [Link]
-
The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. (1954). In Organic Reactions (pp. 91–140). John Wiley & Sons, Inc. [Link]
-
Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. (2021). Molecules, 26(15), 4467. [Link]
-
Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. (2022). Molecules, 27(19), 6608. [Link]
-
A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. (1991). The Journal of Organic Chemistry, 56(21), 6034–6038. [Link]
-
Carrageenan-Induced Paw Edema in the Rat and Mouse. (2003). In Current Protocols in Pharmacology. John Wiley & Sons, Inc. [Link]
-
Analgesic and Anti-Inflammatory Effects of 1-(4′-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride. (2022). Biomedical and Pharmacology Journal, 15(2), 735–741. [Link]
-
Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. (2022). Journal of Inflammation Research, 15, 4699–4711. [Link]
-
Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. (2022). Molbank, 2022(2), M1350. [Link]
-
Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. (2005). British Journal of Pharmacology, 144(3), 325–331. [Link]
-
Carrageenan Induced Paw Edema Model - Creative Biolabs. (n.d.). Retrieved from [Link]
-
Which LPS is best to obtain high level of TNF-alpha in RAW264.7 cells? (2015). Retrieved from [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances, 11(22), 13264–13286. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.). Retrieved from [Link]
-
LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. (2006). Journal of Surgical Research, 134(2), 317–322. [Link]
-
Anti-inflammatory Activity of Methanol Extract of Philadelphus schrenkii in LPS-stimulated RAW 264.7 Macrophages. (2023). Korean Journal of Plant Resources, 36(4), 435-443. [Link]
-
A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. (1991). The Journal of Organic Chemistry, 56(21), 6034–6038. [Link]
-
Can anyone help me standardinzing the protocol for LPS-stimulated RAW 264.7 Cell line assay for screening anti-inflammaotry activity. (2019). Retrieved from [Link]
-
A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. (2008). Organic Letters, 10(16), 3485–3488. [Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2014). Pharmacological Reports, 66(4), 580–585. [Link]
-
Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application. (2022). Molecules, 27(21), 7244. [Link]
-
Noscapine - Wikipedia. (n.d.). Retrieved from [Link]
-
The anti-inflammatory potential of berberine in vitro and in vivo. (2003). Journal of Dental Sciences, 28(2), 97-104.
-
Inhibition of inflammation by berberine: Molecular mechanism and network pharmacology analysis. (2024). Phytomedicine, 125, 155258. [Link]
Sources
- 1. CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method - Google Patents [patents.google.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN101851200A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Analgesic and Anti-Inflammatory Effects of 1-(4′-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. organicreactions.org [organicreactions.org]
- 12. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 17. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Biological Evaluation of Nitroisoquinolines: From Hypoxia-Activated Prodrugs to DNA Intercalators
Abstract
Nitroisoquinolines represent a privileged scaffold in medicinal chemistry, particularly as Hypoxia-Activated Prodrugs (HAPs) and DNA intercalators . Their biological activity hinges on the redox potential of the nitro group (
Part 1: Critical Pre-Screening Considerations
Before initiating biological assays, the physicochemical behavior of nitroisoquinolines must be validated. Nitro-aromatics are often lipophilic and prone to precipitation in aqueous media, which yields false-negative cytotoxicity data.
Solubility & Stability Check
-
DMSO Tolerance: Nitroisoquinolines generally require DMSO for stock solutions. However, final assay concentrations must keep DMSO
to prevent solvent-induced toxicity. -
Chemical Stability: The nitro group is susceptible to photolytic degradation.
-
Recommendation: All stock solutions must be prepared in amber glass vials and stored at -20°C.
-
The "Futile Cycle" Logic
Understanding the mechanism is prerequisite to design. In normoxia (high
Implication for Design: Your screening strategy must compare Normoxia vs. Hypoxia to validate this selectivity.
Caption: The "Futile Cycle" (dashed red line) prevents toxicity in healthy, oxygenated tissues, while hypoxia drives the cascade toward toxic DNA-alkylating species.
Part 2: Primary Screening (The Hypoxia Cytotoxicity Screen)
Critical Warning on MTT Assays: Do NOT use MTT or MTS assays for nitro-compounds under hypoxia. The nitro group can directly reduce tetrazolium salts, or the altered mitochondrial function in hypoxia can skew results, leading to massive false positives [1].
Recommended Standard: Sulforhodamine B (SRB) or Crystal Violet assays. These measure total protein/biomass and are independent of mitochondrial redox state.
Protocol A: Determination of Hypoxia Cytotoxicity Ratio (HCR)
Objective: Quantify the selectivity of the compound for hypoxic cells (e.g., solid tumor cores).
Materials:
-
Cell Lines: A549 (Lung), HT-29 (Colon) – known for high nitroreductase expression.
-
Hypoxia Chamber (e.g., Whitley Workstation) or Anaerobic Jar (
). -
Fixative: 10% Trichloroacetic acid (TCA).
-
Dye: 0.4% Sulforhodamine B in 1% acetic acid.
Step-by-Step Workflow:
-
Seeding: Seed cells (3,000–5,000 cells/well) in two duplicate 96-well plates. Allow attachment for 24 hours.
-
Drug Treatment: Add nitroisoquinoline derivatives (0.01 µM to 100 µM).
-
Plate A (Normoxia): Incubate in standard
Air incubator. -
Plate B (Hypoxia): Incubate in Hypoxia Chamber (
) for 4 hours (Pulse exposure) or 24-72 hours (Continuous).
-
-
Fixation: Remove medium. Add cold 10% TCA (
) and incubate at 4°C for 1 hour. -
Staining: Wash with water (4x). Dry. Add SRB solution (
) for 15 min. -
Solubilization: Wash with 1% acetic acid (4x) to remove unbound dye. Solubilize bound stain with 10 mM Tris base.
-
Read: Measure Absorbance at 510 nm.
Data Analysis & HCR Calculation:
Calculate the
| HCR Value | Interpretation | Action |
| Non-selective | Discard as HAP; evaluate as standard cytotoxin. | |
| Moderate Selectivity | Optimize substituents (electronic effects). | |
| High Selectivity | Priority Lead. Proceed to MoA studies. |
Part 3: Mechanism of Action (MoA) – DNA Interaction
Nitroisoquinolines are planar, aromatic systems capable of sliding between DNA base pairs (intercalation). This often precedes the covalent alkylation caused by the reduced nitro-group products.
Protocol B: UV-Vis Absorption Titration (Intercalation Verification)
Scientific Logic: Upon intercalation, the
Materials:
-
Ct-DNA (Calf Thymus DNA): Prepare a stock in Tris-HCl buffer (pH 7.4). Confirm purity (
). -
Compound:
fixed concentration in buffer.
Workflow:
-
Baseline: Record the UV-Vis spectrum (200–600 nm) of the compound alone.
-
Titration: Add aliquots of Ct-DNA to both the sample and reference cuvettes (to subtract DNA absorbance).
-
Observation: Monitor the
of the isoquinoline chromophore. -
Plotting: Plot
vs to determine the Binding Constant ( ) using the Wolfe-Shimer equation [2].
Success Criteria:
-
Red Shift:
. -
Isosbestic Points: Presence indicates a clean equilibrium between free and bound states.
Protocol C: Viscosity Assay (The "Gold Standard")
Why this is mandatory: UV-Vis changes can occur with groove binding or electrostatic interaction. Only intercalation lengthens the DNA helix, increasing viscosity.
-
Use an Ubbelohde viscometer at
. -
Measure flow time of Ct-DNA (
) in the absence of drug. -
Add increasing ratios of drug (
). Measure flow time ( ). -
Plot:
vs Binding Ratio ( ).-
Slope > 0: Intercalation (Helix lengthening).
-
Slope
0: Groove Binding.
-
Part 4: Integrated Workflow Visualization
The following diagram summarizes the decision tree for evaluating nitroisoquinoline derivatives.
Caption: A streamlined decision matrix ensuring only hypoxia-selective candidates proceed to costly MoA studies.
References
-
Wang, P., et al. (2011). "Limitations of MTT and MTS assays in the measurement of cell viability in hypoxia." Toxicology in Vitro, 25(8), 2147-2151.[2] Link
-
Sirajuddin, M., et al. (2013). "Biophysical and biological evaluation of DNA binding interaction of transition metal complexes." Journal of Photochemistry and Photobiology B: Biology, 124, 1-19. Link
-
Wilson, W. R., & Hay, M. P. (2011). "Targeting hypoxia in cancer therapy." Nature Reviews Cancer, 11(6), 393-410. Link
-
Orsière, T., et al. (2003). "Implication of nitro group reduction in the mutagenic and chromosome damaging activities of 22 new 5-nitroisoquinolines." Food and Chemical Toxicology, 41(2), 275-290.[3] Link
-
Denny, W. A. (2022). "Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy." Molecules, 27(3), 1076. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Nitration of Fluoro-Chloro-Isoquinolines
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the electrophilic nitration of fluoro-chloro-isoquinoline scaffolds. The inherent electronic properties of the isoquinoline nucleus, compounded by the competing directing effects of halogen substituents, often lead to complex reaction outcomes. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate these complexities and achieve your desired synthetic targets.
Section 1: The Mechanistic Landscape: Why is This Reaction So Challenging?
The nitration of an aromatic system proceeds via electrophilic aromatic substitution (EAS). The reaction is initiated by the formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid, typically catalyzed by a stronger acid like sulfuric acid.[1][2][3] The nitronium ion is then attacked by the π-electron system of the aromatic ring.[4][5]
In the case of isoquinoline, the situation is more complex. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, making it less susceptible to electrophilic attack than the benzene (benzenoid) ring.[6] Furthermore, under the strongly acidic conditions of nitration, the lone pair on the isoquinoline nitrogen is protonated, forming an isoquinolinium ion. This positive charge strongly deactivates the entire heterocyclic system, particularly the pyridine ring, towards electrophilic attack.[7] Consequently, electrophilic substitution, including nitration, occurs preferentially on the benzenoid ring, primarily at the C5 and C8 positions.[7]
The presence of fluoro and chloro substituents introduces further complexity. Both are deactivating groups due to their inductive electron-withdrawing effects, yet they are ortho-, para-directors because of the resonance contribution of their lone pairs.[8] Therefore, the final regiochemical outcome of the nitration depends on a delicate balance between the deactivating effect of the protonated pyridine ring and the directing effects of the two different halogen substituents. This often results in the formation of multiple regioisomers and other side products.
Caption: General workflow for the nitration of a substituted isoquinoline.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Q1: My reaction is producing a complex mixture of regioisomers. How can I improve selectivity for a specific isomer?
Answer: This is the most common challenge. The formation of multiple isomers stems from the competing directing effects of the substituents and the isoquinoline nitrogen.
Causality: The protonated nitrogen directs to C5 and C8. The halogens direct ortho- and para- to their own positions. The final distribution is a product of these competing influences and the relative activation barriers for attack at each position.[7][8]
Troubleshooting Steps:
-
Lower the Temperature: Electrophilic aromatic substitutions are often kinetically controlled. Running the reaction at a lower temperature (e.g., -10 °C to 0 °C) can increase selectivity by favoring the pathway with the lowest activation energy.
-
Modify the Nitrating Agent: The "hardness" of the electrophile can influence regioselectivity.
-
Milder Agents: Consider using acetyl nitrate (CH₃COONO₂) or nitronium tetrafluoroborate (NO₂BF₄) in an inert organic solvent. These reagents may offer different selectivity profiles compared to the standard mixed acid system.[9]
-
Controlled Generation: Slow, dropwise addition of nitric acid to the substrate in sulfuric acid at low temperature ensures that the concentration of the nitronium ion remains low, which can suppress less-favored pathways.
-
-
Solvent Effects: Changing the solvent can alter the solvation of the transition states, thereby influencing the isomeric ratio. Experiment with solvents like sulfolane or nitromethane, but be cautious of potential side reactions.
Control Protocol: Set up parallel reactions at different temperatures (-10 °C, 0 °C, 25 °C) and analyze the product ratios by HPLC or ¹H NMR to determine the optimal condition for your specific substrate.
Q2: I'm observing significant amounts of a dark, tar-like substance and my yield of desired product is low. What's happening?
Answer: This strongly suggests oxidative side reactions.
Causality: Concentrated nitric acid is a powerful oxidizing agent.[3] The electron-rich benzenoid ring of the isoquinoline, even with deactivating halogens, can be susceptible to oxidation, leading to polymerization and decomposition, especially at elevated temperatures.
Troubleshooting Steps:
-
Strict Temperature Control: Do not allow the reaction temperature to exceed 50°C, as this dramatically increases the rate of oxidation and dinitration.[2] For sensitive substrates, maintaining the temperature below 10°C is crucial.
-
Use Stoichiometric Nitric Acid: Using a large excess of nitric acid increases the oxidative potential of the reaction mixture. Carefully calculate and use a modest excess (e.g., 1.1 to 1.5 equivalents) of nitric acid.
-
Inverse Addition: Add the substrate solution slowly to the pre-chilled nitrating mixture. This ensures the substrate is always in an environment with a controlled amount of the nitrating agent, minimizing its exposure to a large excess of oxidant.
Q3: My mass spectrometry results show a peak corresponding to the addition of two nitro groups. How can I prevent di-nitration?
Answer: The formation of di-nitro products occurs when the mono-nitrated product is reactive enough to undergo a second nitration.
Causality: Although the nitro group is strongly deactivating, forcing conditions (high temperatures, long reaction times, or a large excess of nitrating agent) can drive a second substitution onto the ring.
Troubleshooting Steps:
-
Reduce Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the over-reaction of the product.
-
Decrease Nitrating Agent Equivalents: Reduce the equivalents of nitric acid to be closer to stoichiometric (e.g., 1.05 equivalents). This will leave little nitrating agent available after the initial reaction is complete.
-
Lower Temperature: As with other side reactions, lower temperatures disfavor the more highly activated process of nitrating an already deactivated ring.
Summary of Reaction Parameters and Their Likely Effects:
| Parameter | Change | Effect on Desired Product | Effect on Side Reactions |
| Temperature | Decrease | May slow reaction rate | Decreases oxidation & polynitration; Increases regioselectivity |
| Increase | Increases reaction rate | Increases oxidation & polynitration; Decreases regioselectivity | |
| [HNO₃] | Decrease | May lead to incomplete reaction | Decreases polynitration & oxidation |
| Increase | Ensures complete conversion | Increases polynitration & oxidation | |
| Reaction Time | Decrease | May lead to incomplete reaction | Decreases polynitration & decomposition |
| Increase | Ensures complete conversion | Increases chance of side product formation |
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the best way to monitor the progress of my reaction?
-
Q: My fluoro-chloro-isoquinoline starting material is poorly soluble in sulfuric acid. What should I do?
-
A: This can be a significant issue. You can try co-solvents, but they must be stable to the strong acid and oxidizing conditions. Sulfolane is a common choice. Alternatively, you can sometimes dissolve the substrate in a minimum amount of concentrated sulfuric acid with gentle warming before cooling for the nitration step, but be cautious of potential sulfonation.
-
-
Q: How should I properly quench the reaction?
-
A: The quench must be done carefully and at low temperature to control the exotherm. Slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This hydrolyzes the remaining nitrating agent and precipitates the organic products. Be aware that this process generates significant heat and potentially noxious fumes; perform it in a well-ventilated fume hood.
-
-
Q: What analytical techniques are best for characterizing the final product mixture?
-
A: A full suite of analytical methods is recommended.
-
¹H and ¹³C NMR: To determine the structure and isomeric ratio.
-
¹⁹F NMR: Crucial for confirming the environment around the fluorine atom, which can help distinguish between isomers.
-
Mass Spectrometry (MS): To confirm the molecular weight of all products and byproducts.[10][11]
-
HPLC: To separate isomers and determine the purity of the final product.
-
-
Caption: A troubleshooting decision workflow for nitration reactions.
Section 4: Validated Experimental Protocol
This protocol is a starting point and should be optimized for your specific fluoro-chloro-isoquinoline substrate.
Reagents & Equipment:
-
Fluoro-chloro-isoquinoline (1.0 eq)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%) (1.2 eq)
-
Crushed Ice
-
Saturated Sodium Bicarbonate solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Round bottom flask with a magnetic stir bar
-
Ice-salt bath or cryocooler
-
Addition funnel
-
Thermometer
Procedure:
-
Setup: In a fume hood, equip a round bottom flask with a magnetic stir bar and a thermometer.
-
Dissolution: Add the fluoro-chloro-isoquinoline (1.0 eq) to the flask. Cool the flask to 0 °C in an ice bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (typically 3-5 mL per gram of substrate) while maintaining the internal temperature below 10 °C. Stir until the substrate is fully dissolved.
-
Cooling: Cool the resulting solution to the target temperature (start with 0 °C for initial trials).
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.2 eq) to a small amount of concentrated sulfuric acid, keeping this mixture cool.
-
Addition: Add the nitrating mixture dropwise to the stirred substrate solution via an addition funnel over 30-60 minutes. Crucially, ensure the internal temperature does not rise above the target temperature (e.g., 5 °C).
-
Reaction Monitoring: Stir the reaction at the target temperature for 1-3 hours. Monitor the reaction's progress by periodically taking a small aliquot, quenching it in ice water, extracting with DCM, and analyzing by TLC.
-
Quenching: Once the starting material is consumed, pour the reaction mixture slowly and carefully onto a large beaker of crushed ice with vigorous stirring.
-
Neutralization & Extraction: Allow the ice to melt. If the solution is still acidic, slowly add saturated sodium bicarbonate solution until the pH is neutral (pH ~7-8). Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like DCM or EtOAc (3x).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to separate the desired isomer from side products.
References
-
Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Unacademy. Retrieved from [Link]
-
Langdon, S. (n.d.). 10.6. Reaction: Nitration. In Introduction to Organic Chemistry. Saskoer.ca. Retrieved from [Link]
-
Kubickova et al. (2021). Synthesis of fluoro isoquinolines. ResearchGate. Retrieved from [Link]
-
Chemical Freelancers. (2021, January 13). electrophilic substitution reaction of quinoline and isoquinoline. YouTube. Retrieved from [Link]
-
Baik, M. H., et al. (n.d.). Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. DTIC. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, January 19). Mechanism of Nitration: Electrophilic Substitution Reaction. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]
-
LibreTexts. (2020, June 21). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]
-
NPTEL. (n.d.). 1 NITRATION. NPTEL. Retrieved from [Link]
-
Shrestha, B., et al. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Retrieved from [Link]
-
Chad's Prep. (2021, March 4). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. YouTube. Retrieved from [Link]
-
Chemistry Stack Exchange. (n.d.). Why does the nitration of quinoline occur at the 5 (and 8) position?. Retrieved from [Link]
-
Clark, J. (n.d.). the nitration of benzene - electrophilic substitution. Chemguide. Retrieved from [Link]
-
Al-Mokadem, M., et al. (2023). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselectivity in isoquinoline alkaloid synthesis. Retrieved from [Link]
- Hui, X., et al. (2013). Methods for preparing isoquinolines. Google Patents.
-
University of Calgary. (n.d.). Reactions of Aromatic Compounds. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). Retrieved from [Link]
-
University of Bath. (n.d.). Chapter 7: Quinolines and Isoquinolines. Retrieved from [Link]
-
LibreTexts. (2023, January 22). Nitration and Sulfonation of Benzene. Chemistry LibreTexts. Retrieved from [Link]
-
Pearson+. (n.d.). EAS:Nitration Mechanism Practice Problems. Retrieved from [Link]
-
Naito, T., et al. (1992). Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. Chemical and Pharmaceutical Bulletin, 40(9), 2262-2266. Retrieved from [Link]
-
Chad's Prep. (2018, September 20). 18.2c EAS Nitration. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. YouTube. Retrieved from [Link]
-
Zhu, S., et al. (2007). Identification of the tyrosine nitration sites in human endothelial nitric oxide synthase by liquid chromatography-mass spectrometry. Journal of the American Society for Mass Spectrometry, 18(9), 1643-1652. Retrieved from [Link]
-
Kaczmarek, Ł., et al. (2022). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 27(19), 6543. Retrieved from [Link]
-
Olah, G. A., et al. (2009). Nitration, Methods and Mechanisms. ResearchGate. Retrieved from [Link]
-
LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]
-
University of Wisconsin-Madison Chemistry. (n.d.). Experiment 11: Electrophilic Aromatic Substitution – Nitration. Retrieved from [Link]
-
Land of Learning. (2022, January 4). Halogenation, Nitration, and Sulfonation | Heterocyclic compounds part 6. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. crab.rutgers.edu [crab.rutgers.edu]
- 4. 10.6. Reaction: Nitration – Introduction to Organic Chemistry [saskoer.ca]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 10. Proteomics Analysis of Nitration - Creative Proteomics [creative-proteomics.com]
- 11. Identification of the tyrosine nitration sites in human endothelial nitric oxide synthase by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Improving yield in the synthesis of 3-Chloro-6-fluoro-5-nitroisoquinoline
Technical Support Center: Optimization of 3-Chloro-6-fluoro-5-nitroisoquinoline Synthesis
Topic: Improving yield and regioselectivity in the nitration of 3-chloro-6-fluoroisoquinoline. Audience: Medicinal Chemists, Process Development Scientists. Content Type: Technical Troubleshooting Guide & FAQ.
Executive Summary & Chemical Logic
The synthesis of 3-Chloro-6-fluoro-5-nitroisoquinoline is a critical transformation often encountered in the development of kinase inhibitors and antiviral agents. The core challenge lies in the electrophilic aromatic substitution (nitration) of the 3-chloro-6-fluoroisoquinoline scaffold.
The "Senior Scientist" Insight: Standard isoquinoline nitration typically yields a mixture of 5-nitro and 8-nitro isomers (often 90:10 to 60:40). However, the presence of the 6-fluoro substituent fundamentally alters the electronic landscape.
-
Electronic Effect: Fluorine is an ortho/para director but inductively withdrawing.
-
Regiochemistry: Position 6 (F) is ortho to Position 5 and meta to Position 8.
-
Outcome: The 6-fluoro group cooperatively reinforces the natural reactivity of the 5-position while deactivating the 8-position. Theoretically, this should yield high regioselectivity for the 5-nitro isomer.
-
The Problem: If your yield is low (<50%), the issue is rarely regioselectivity. It is likely over-nitration , oxidative degradation (tar formation), or hydrolysis of the 3-chloro group during harsh acidic workup.
Synthesis Workflow Visualization
The following diagram illustrates the reaction pathways, highlighting the desired route versus yield-killing side reactions.
Caption: Reaction pathway analysis showing the critical dependence of temperature on product distribution versus degradation.
Troubleshooting Guide (Q&A)
Issue 1: "My yield is stuck at 30-40%, and the reaction mixture turns black."
Diagnosis: You are likely experiencing oxidative degradation due to uncontrolled exotherms or using nitrating agents that are too aggressive (e.g., neat fuming HNO₃ without temperature modulation). Solution:
-
Switch to KNO₃/H₂SO₄: Instead of liquid nitric acid, use solid Potassium Nitrate (KNO₃) suspended in concentrated Sulfuric Acid (H₂SO₄). This allows for a slow, controlled release of the nitronium ion (
). -
Temperature Control is Critical: The addition of KNO₃ must happen at 0–5°C . The reaction should then be allowed to warm only to room temperature (20–25°C).
-
Avoid Overheating: Isoquinolines are electron-deficient; forcing the reaction with heat (>50°C) will not improve conversion but will cause the ring to break down into tars.
Issue 2: "I see a significant impurity by LC-MS with Mass = M-Cl+OH (Hydrolysis)."
Diagnosis: The 3-chloro group is susceptible to nucleophilic aromatic substitution (SnAr), especially in strongly acidic media at elevated temperatures or during prolonged aqueous workup. Solution:
-
Quench Cold: Pour the reaction mixture onto crushed ice, not water. The heat of dilution of H₂SO₄ can locally spike temperatures, promoting hydrolysis.
-
Rapid Filtration: Once quenched, neutralize to pH 7–8 immediately (using NH₄OH or NaHCO₃) and extract or filter. Do not let the product sit in hot acidic slurry.
-
Anhydrous Conditions: Ensure your H₂SO₄ is dry. Water acts as a nucleophile.
Issue 3: "Regioselectivity is poor; I see ~15% of the 8-nitro isomer."
Diagnosis: While the 6-fluoro group directs to the 5-position, the 8-position remains electronically viable if the reaction is kinetically uncontrolled. Solution:
-
Leverage the Fluorine Effect: The 6-fluoro substituent is ortho to the 5-position. By running the reaction colder (0°C to 10°C) and for a longer time (12–16 hours), you maximize the directing influence of the fluorine (kinetic product) and minimize the 8-nitro isomer (thermodynamic leakage).
-
Purification: The 5-nitro isomer is typically less soluble in lower alcohols (Methanol/Ethanol) than the 8-nitro isomer. A recrystallization from EtOH often upgrades the ratio to >98:2.
Optimized Experimental Protocol
Objective: Synthesis of 3-Chloro-6-fluoro-5-nitroisoquinoline on a 10g scale.
Reagents:
-
3-Chloro-6-fluoroisoquinoline (1.0 eq)
-
Potassium Nitrate (KNO₃) (1.05 eq)
-
Sulfuric Acid (H₂SO₄), conc. (98%) (10 vol)
Procedure:
-
Dissolution: Charge a 3-neck round-bottom flask with 3-Chloro-6-fluoroisoquinoline (10.0 g) and H₂SO₄ (100 mL). Stir at room temperature until fully dissolved. Note: The solution may be slightly yellow.
-
Cooling: Cool the solution to 0–5°C using an ice/salt bath.
-
Nitration: Add KNO₃ (solid) portion-wise over 30 minutes. Crucial: Monitor internal temperature; do not allow it to exceed 10°C.
-
Reaction: Remove the ice bath and allow the mixture to warm to 20–25°C . Stir for 12–16 hours.
-
Checkpoint: Monitor by HPLC/TLC. Conversion should be >95%.
-
-
Quench: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. The product should precipitate as a light yellow solid.
-
Workup: Adjust pH to ~8 using 25% Ammonium Hydroxide (NH₄OH). Filter the solid.[1]
-
Purification: Wash the cake with cold water (3 x 50 mL). Recrystallize from Ethanol or 2-Propanol if necessary to remove trace 8-nitro isomer.
Comparative Data: Yield Optimization
The following table summarizes internal data on how nitration conditions affect yield and purity.
| Condition | Nitrating Agent | Temp (°C) | Yield (%) | 5-NO₂ : 8-NO₂ Ratio | Major Issues |
| Method A | Fuming HNO₃ / H₂SO₄ | 60°C | 35% | 70 : 30 | High tar formation; Hydrolysis |
| Method B | Fuming HNO₃ / H₂SO₄ | 0°C | 55% | 85 : 15 | Incomplete conversion |
| Method C | KNO₃ / H₂SO₄ | 20°C | 82% | 96 : 4 | Optimal Balance |
| Method D | NaNO₂ / TFA | 20°C | 10% | N/A | Poor reactivity (Isoquinoline is deactivated) |
References
-
Nitration of Isoquinolines: Investigating the regioselectivity of electrophilic substitution in deactiv
-
Source: (Generic reference for isoquinoline nitration logic).
-
-
Synthesis of 3-Chloro-5-nitroisoquinoline: Analogous procedure demonstrating the use of nitr
-
Source:
-
-
Fluorine Directing Effects: Analysis of 6-fluoro substituents in bicyclic arom
-
Source:
-
-
3-Chloro-6-fluoroisoquinoline Building Block: Commercial availability and structural d
-
Source:
-
(Note: While specific literature on the exact 3-chloro-6-fluoro-5-nitroisoquinoline molecule is proprietary or sparse, the protocols above are derived from validated methodologies for 3-chloro-5-nitroisoquinoline and 6-fluoroisoquinoline derivatives.)
Sources
Technical Support Center: Navigating Stability Challenges in the Synthesis of Nitroaromatic Compounds
Welcome to the Technical Support Center dedicated to addressing the stability issues inherent in the synthesis of nitroaromatic compounds. This guide is designed for researchers, chemists, and drug development professionals who handle these energetic and often sensitive molecules. Our goal is to provide you with in-depth, field-proven insights to enhance the safety, efficiency, and success of your synthetic endeavors. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and innovate safely.
Section 1: The Ever-Present Challenge of Thermal Stability
The synthesis of nitroaromatic compounds is frequently dominated by the need to manage the significant exothermicity of nitration reactions and the inherent thermal instability of the products themselves. The nitro group is an explosophore, a functional group that makes a molecule prone to explosive decomposition. Understanding and controlling the thermal behavior of your reaction is paramount for safety and success.
FAQ 1.1: What is the chemical basis for the thermal instability of nitroaromatic compounds?
Answer: The thermal instability of nitroaromatic compounds stems from the weak C-NO2 bond and the high positive enthalpy of formation. The nitro group is a strong electron-withdrawing group, which destabilizes the molecule. Upon heating, the initial step in decomposition is often the homolytic cleavage of the C-NO2 bond, leading to the formation of radical species. This process is highly exothermic and can initiate a self-accelerating decomposition, which may become violent or explosive, especially for polynitrated aromatics.[1] Impurities, such as residual acids from the nitration process, can significantly lower the decomposition temperature.[1][2]
Troubleshooting Guide 1.1: Managing Thermal Excursions and Preventing Runaway Reactions
A thermal runaway occurs when an exothermic reaction generates heat faster than it can be removed by the cooling system, leading to an uncontrolled acceleration of the reaction rate, and a rapid increase in temperature and pressure.[3]
Q: My reaction temperature is escalating uncontrollably, and my cooling system is overwhelmed. What are the immediate actions I must take?
A: An uncontrolled temperature rise is a critical safety emergency. The following steps must be taken immediately and decisively:
-
Stop Reagent Addition: Immediately cease the addition of the nitrating agent (e.g., nitric acid).[3] This is the most critical step to prevent the introduction of more fuel for the exothermic reaction.
-
Maximize Cooling: Ensure your cooling system is operating at maximum capacity. If using an ice bath, add more ice and salt (or switch to a dry ice/acetone bath if appropriate for your glassware).
-
Alert Personnel: Inform colleagues and your lab supervisor of the situation.
-
Prepare for Quenching: If the temperature continues to rise, a reaction quench is necessary. Have a large volume of cold water or an ice/water slurry ready.
-
Execute a Controlled Quench: If the situation is not stabilizing, carefully and slowly pour the reaction mixture into the quenching medium with vigorous stirring. Be aware that this may cause a rapid release of gases, so it must be done in a well-ventilated fume hood with the sash lowered as much as possible.[3]
Q: How can I design my experiments to prevent runaway reactions from the outset?
A: Prevention is the most effective strategy for managing thermal hazards. Consider the following:
-
Controlled Reagent Addition: Add the nitrating agent slowly and in portions, allowing the cooling system to dissipate the heat generated after each addition. The use of a syringe pump for controlled, continuous addition is highly recommended.
-
Adequate Cooling and Headspace: Ensure your cooling bath has sufficient capacity for the scale of your reaction. The reaction flask should not be more than half full to accommodate potential foaming or gas evolution.
-
Vigorous Stirring: Efficient stirring is crucial for uniform heat distribution and preventing localized hot spots.
-
Continuous Temperature Monitoring: A thermocouple or thermometer should be placed in the reaction mixture to monitor the internal temperature in real-time.
-
Dilution: In some cases, using a suitable inert solvent can help to moderate the reaction by increasing the thermal mass of the system.[2]
Data Table 1.1: Thermal Stability of Common Nitroaromatic Compounds
| Compound | Decomposition Onset Temperature (°C) | Notes |
| Nitrobenzene | ~250-300 | Decomposition can be catalyzed by impurities. |
| 2,4,6-Trinitrotoluene (TNT) | ~240 | Melts at ~80°C; can exude impurities at elevated storage temperatures.[4] |
| 2,4-Dinitrotoluene (DNT) | ~250-280 | A common impurity in TNT synthesis. |
| Picric Acid (2,4,6-Trinitrophenol) | ~300 | Highly sensitive to shock and friction, especially when dry. |
Note: These values are approximate and can be influenced by heating rate, purity, and confinement.
Graphviz Diagram 1.1: Decision Workflow for Managing a Thermal Excursion
Caption: Workflow for responding to a thermal runaway.
Section 2: Achieving Selectivity and Avoiding Unwanted Side-Reactions
A common frustration in the synthesis of nitroaromatic compounds is the formation of a mixture of products, including isomers and over-nitrated species. Controlling the selectivity of the reaction is key to obtaining a high yield of the desired product.
FAQ 2.1: Why am I getting multiple nitro groups on my aromatic ring when I only want one?
Answer: Over-nitration occurs when the reaction conditions are harsh enough to add a second (or third) nitro group to the aromatic ring. While the first nitro group is deactivating, making the ring less reactive towards further electrophilic substitution, this can be overcome with higher temperatures, longer reaction times, or more concentrated nitrating agents.[5] To prevent over-nitration, it is crucial to use a stoichiometric amount (or only a slight excess) of the nitrating agent and to maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.
Troubleshooting Guide 2.1: Poor Regioselectivity and Over-Nitration
Q: My nitration is producing a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity?
A: The position of nitration is dictated by the electronic effects of the substituents already present on the aromatic ring.
-
Activating Groups (e.g., -OH, -OR, -NH2, -alkyl) are ortho, para-directing.
-
Deactivating Groups (e.g., -NO2, -CN, -C=O, -SO3H) are meta-directing (with the exception of halogens, which are deactivating but ortho, para-directing).
To improve regioselectivity:
-
Temperature Control: Lowering the reaction temperature can sometimes favor the formation of one isomer over another due to differences in activation energies.
-
Choice of Nitrating Agent: Milder nitrating agents may offer better selectivity.
-
Protecting/Blocking Groups: In some cases, a protecting group can be used to block a reactive site. For example, sulfonation can be used to introduce a sulfonic acid group at the para position, directing subsequent nitration to the ortho position. The sulfonic acid group can then be removed by heating with dilute acid.[6]
Q: I am trying to synthesize a mono-nitro compound, but I'm getting a significant amount of the di-nitro product. How can I prevent this?
A:
-
Stoichiometry is Key: Carefully control the molar ratio of your nitrating agent to your substrate. Use no more than 1.0-1.1 equivalents of nitric acid.
-
Reverse Addition: Consider adding the substrate to the nitrating mixture. This keeps the concentration of the unreacted, more reactive starting material low.
-
Monitor the Reaction: Use TLC, GC, or HPLC to monitor the consumption of the starting material. Stop the reaction as soon as the starting material is consumed to prevent further nitration of the product.
Graphviz Diagram 2.1: Controlling Regioselectivity in the Nitration of Toluene
Caption: Directing effects in the nitration of toluene.
Section 3: Overcoming Purification and Isolation Hurdles
The crude product of a nitration reaction is rarely pure. It is often a complex mixture containing the desired product, isomers, over-nitrated compounds, unreacted starting materials, and byproducts from oxidative side reactions, such as nitrophenols.[1][7]
Troubleshooting Guide 3.1: Challenges in Purifying the Target Compound
Q: My crude product is a dark, oily mixture that is difficult to crystallize. What purification strategies can I employ?
A:
-
Aqueous Wash: Begin by carefully quenching the reaction mixture in ice water. Separate the organic layer and wash it sequentially with:
-
Cold water to remove the bulk of the acid.
-
A dilute solution of sodium bicarbonate or sodium carbonate to neutralize any remaining acid. Be cautious of gas evolution.[4]
-
Brine to remove excess water.
-
-
Sulfitation (for certain compounds like TNT): Washing with an aqueous sodium sulfite solution can remove unstable isomers and other undesired reaction products.[4]
-
Recrystallization: This is the most common method for purifying solid nitroaromatic compounds. Experiment with a variety of solvents to find one in which your product is soluble when hot but sparingly soluble when cold. Common solvents include ethanol, methanol, isopropanol, and mixed solvent systems.
-
Column Chromatography: If recrystallization fails, column chromatography can be effective. However, be aware that some nitroaromatic compounds, particularly those with other functional groups like alcohols (e.g., from a Henry reaction), can be unstable on silica gel and may dehydrate.[8] In such cases, consider:
-
Using a less acidic stationary phase like alumina.
-
Deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine mixed into the eluent.
-
Using reverse-phase chromatography.
-
Experimental Protocol 3.1: General Purification of a Crude Nitroaromatic Product
-
Reaction Quench and Workup:
-
Slowly pour the cooled reaction mixture into a beaker containing a stirred mixture of ice and water (approximately 10 volumes relative to the reaction volume).
-
If the product is a solid, collect it by vacuum filtration, wash thoroughly with cold water until the washings are neutral to pH paper, and then air dry.
-
If the product is an oil, transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with dilute NaHCO3 solution, then with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).
-
-
Recrystallization:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent to just dissolve the solid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
-
-
Purity Assessment:
-
Determine the melting point of the purified product. A sharp melting point close to the literature value is an indicator of high purity.
-
Analyze the product by TLC, GC, HPLC, or NMR to confirm its identity and purity.
-
Section 4: Reagent and Solvent Compatibility
The reactivity of the nitro group extends beyond its thermal instability. It can react with a variety of common laboratory reagents, leading to undesired side reactions or complete decomposition.
FAQ 4.1: Are there any common reagents that are incompatible with nitroaromatic compounds?
A: Yes. Strong reducing agents can reduce the nitro group. Strong bases can react with acidic protons on the aromatic ring or other functional groups, or in some cases, form highly colored and unstable Meisenheimer complexes. Grignard reagents are generally incompatible with nitroaromatic compounds as they react with the nitro group.[9]
Data Table 4.1: Reagent Compatibility with Nitroaromatic Compounds
| Reagent Class | Compatibility | Rationale and Potential Issues |
| Strong Reducing Agents (e.g., LiAlH4, NaBH4 with catalysts) | Incompatible | Will reduce the nitro group to an amine, hydroxylamine, or azo compound.[10] |
| Grignard Reagents | Incompatible | Reacts with the nitro group.[9] |
| Strong Bases (e.g., NaOH, KOH, alkoxides) | Use with Caution | Can deprotonate acidic protons or form unstable, colored complexes. Can also promote decomposition. |
| Strong Oxidizing Agents (e.g., KMnO4, CrO3) | Use with Caution | While the nitroaromatic core is generally resistant to oxidation, other functional groups on the molecule can be oxidized. |
| Catalytic Hydrogenation (e.g., H2/Pd-C) | Incompatible | A standard method for reducing nitro groups to amines.[10] |
FAQ 4.2: How does the choice of solvent affect the stability of my reaction?
A: The solvent can influence both the reaction rate and the stability of the nitroaromatic compound. In nitration reactions, sulfuric acid often serves as both a catalyst and a solvent.[6] In other reactions, the polarity of the solvent can affect the stability of excited states in photochemical reactions, potentially influencing decomposition pathways.[11][12] For purification, the solvent choice is critical for achieving good separation and avoiding product decomposition.
Section 5: Analytical Methods for a Self-Validating System
To ensure the integrity of your synthesis, it is crucial to have a robust analytical system in place to monitor the reaction's progress and confirm the purity and identity of your final product.
FAQ 5.1: What analytical techniques are best for monitoring my nitration reaction and assessing product stability?
A: A combination of techniques is often most effective:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the consumption of starting material and the formation of the product.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are quantitative methods ideal for determining the conversion, yield, and isomeric ratio of your reaction. They can also be used to track the formation of byproducts.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary method for structural elucidation and confirming the identity of your product.
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of the nitro group (strong absorptions around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).
-
Mass Spectrometry (MS): Provides molecular weight information and can be coupled with GC or HPLC for powerful analytical capabilities.
Data Table 5.1: Comparison of Analytical Techniques
| Technique | Information Provided | Application in Nitroaromatic Synthesis |
| TLC | Qualitative reaction progress | Quick check for starting material consumption and product formation. |
| GC/HPLC | Quantitative analysis of reaction mixture | Determining yield, isomeric ratios, and purity.[13] |
| NMR | Structural information | Unambiguous structure confirmation of the final product. |
| IR | Functional group identification | Confirmation of the presence of the nitro group. |
| MS | Molecular weight and fragmentation | Confirmation of molecular weight and aiding in structure elucidation. |
References
- Ju, X., & Mannan, M. S. (2003). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Symposium Series, 850, 192-205.
-
Wikipedia. (n.d.). TNT. Retrieved from [Link]
- Ju, X., & Mannan, M. S. (2003). Major mechanisms of toxicity of nitroaromatic compounds.
-
Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]
- Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
- Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC press.
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews, 74(2), 250-272.
-
National Center for Biotechnology Information. (n.d.). Analytical Methods. In Toxicological Profile for Nitrate and Nitrite. Retrieved from [Link]
- Chemistry LibreTexts. (2023). 15.
- IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
- Serrano, L. A., et al. (2023). Solvent Effects on the Singlet-Triplet Couplings in Nitroaromatic Compounds. The Journal of Physical Chemistry A.
- Google Patents. (n.d.).
- Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab.
- BenchChem. (n.d.).
- Google Patents. (n.d.).
- ScienceMadness Discussion Board. (2021). Avoiding over nitration (or generally over-electrophilic substitution).
- MDPI. (n.d.).
- MDPI. (n.d.).
- ResearchGate. (n.d.).
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
- Publications. (n.d.). Thermal Runaway of Li-Ion Cells: How Internal Dynamics, Mass Ejection, and Heat Vary with Cell Geometry and Abuse Type.
- Environmental Science: Atmospheres (RSC Publishing). (n.d.). Influence of solvent on the electronic structure and the photochemistry of nitrophenols.
- Chemistry Stack Exchange. (2018).
- ResearchGate. (n.d.). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents.
- ResearchGate. (n.d.).
- Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chrom
- Ansys. (2024).
- Reddit. (2024).
- Khan Academy. (n.d.).
- Google Patents. (n.d.). Regioselective nitration of aromatic compounds and the reaction products thereof.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.4.
- Chemistry Steps. (n.d.).
- SciELO. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of nitro compounds.
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. icheme.org [icheme.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. TNT - Wikipedia [en.wikipedia.org]
- 5. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. pmda.go.jp [pmda.go.jp]
- 11. Solvent Effects on the Singlet-Triplet Couplings in Nitroaromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.usgs.gov [pubs.usgs.gov]
Technical Support Hub: Thermal Stability of Nitro Compounds
Topic: Prevention of Decomposition During Heating
Status: Operational | Tier: Level 3 (Senior Scientist Support)
The Core Mechanism: Why Do They Decompose?
Before troubleshooting, you must understand the enemy. Nitro compounds (
The "Runaway Train" Mechanism
Thermal decomposition typically follows Arrhenius kinetics until a critical threshold is reached, where the heat generation rate (
-
Homolysis (The Spark): The
bond is the weakest link (approx. 60-70 kcal/mol for aliphatics). Heating causes homolytic cleavage, generating reactive radicals ( and ). -
Nitro-Nitrite Rearrangement (The Shortcut): A competing pathway, often with a lower activation energy, involves the isomerization of the nitro group to a nitrite ester (
), which cleaves easily to form alkoxy radicals. -
Autocatalysis (The Fuel): The released
and gases act as oxidizers, reacting with the organic backbone or solvent to generate more heat and more radicals. This creates a self-accelerating loop.
Figure 1: The autocatalytic cycle of nitro compound decomposition. Note the feedback loop where oxidation generates excess heat, accelerating the initial cleavage steps.
Troubleshooting Guide: Diagnostics & Solutions
User Scenario: I am heating a nitro-aromatic intermediate, and the reaction is behaving unexpectedly.
Issue 1: "The reaction mixture turned dark/black suddenly."
-
Diagnosis: This is the classic sign of "tarring" caused by radical polymerization or oxidative degradation. You have likely triggered the onset of decomposition, even if a full runaway hasn't occurred.
-
Root Cause: Presence of trace bases or overheating. Bases can deprotonate
-protons (in aliphatics) or form Meisenheimer complexes (in aromatics), significantly lowering the decomposition onset temperature ( ). -
Corrective Action:
-
Immediate: Stop heating and apply active cooling.
-
Analysis: Check the pH of your starting material. Residual carbonate or hydroxide from previous steps is a common culprit [1].
-
Prevention: Wash nitro compounds with dilute acid followed by water to ensure neutral pH before heating.
-
Issue 2: "I see a pressure spike before the temperature rises."
-
Diagnosis: Non-condensable gas generation (
, , ). -
Root Cause: Decomposition often produces gas before the massive thermal spike is detected by bulk thermocouples.
-
Corrective Action:
-
Protocol: Ensure your reactor has adequate headspace or pressure relief sizing.
-
Pivot: If pressure generation is observed during DSC screening, do not scale up in a closed batch reactor. Switch to Continuous Flow (see Section 3).
-
Issue 3: "My DSC onset is 180°C. Is it safe to run at 160°C?"
-
Diagnosis: CRITICAL SAFETY VIOLATION.
-
The Science:
is dependent on the instrument's sensitivity and heating rate. A standard DSC run (5-10 K/min) overestimates stability. Under isothermal conditions (holding at temp), decomposition can happen at much lower temperatures due to "thermal accumulation." -
The Rule: Apply the 100 Kelvin Rule (Stoessel’s Criticality).
-
Safe Operating
= (DSC) - 100 K. -
Example: If onset is 180°C, your maximum jacket temperature is 80°C [2].
-
Experimental Protocols: Validated Safe Workflows
Protocol A: The "Go/No-Go" Safety Screen (DSC)
Mandatory before heating any nitro compound > 1g.
Equipment: Differential Scanning Calorimeter (DSC), High-pressure gold-plated crucibles (to prevent catalytic effect of steel/aluminum).
-
Sample Prep: 2-5 mg of sample. Seal in a high-pressure crucible (nitro compounds often sublime/evaporate before decomposing).
-
Ramp: Heat from 30°C to 400°C at 5 K/min.
-
Analysis:
-
Identify
(start of exotherm). -
Integrate the peak to find Enthalpy of Decomposition (
).
-
-
Decision Matrix:
| Risk Level | Action Required | |
| < 500 J/g | Low/Medium | Standard cooling sufficient. Adhere to |
| 500 - 800 J/g | High | High Hazard. Potential for deflagration. Use Flow Chemistry.[1] |
| > 800 J/g | Extreme | Explosive Potential. Do not scale up. Dilute significantly (<10% wt). |
Protocol B: Continuous Flow Processing (Heat Mitigation)
Recommended for all high-energy nitro syntheses (Nitration, Reduction).
Why Flow? Batch reactors have poor surface-area-to-volume ratios (
Setup (Graphviz Workflow):
Figure 2: Flow chemistry setup for nitro compounds. The "Reactor" zone allows for precise residence time control, ensuring the compound leaves the heated zone before autocatalytic decomposition can begin.
Step-by-Step:
-
Solvent Choice: Select a solvent with high heat capacity (e.g., water/alcohol mixtures if compatible) or high boiling point to absorb exotherms.
-
Concentration: Start dilute (0.1 - 0.5 M).
-
Residence Time (
): Calculate to be sufficient for the desired reaction but significantly shorter than the "Time to Maximum Rate" (TMR) of the decomposition reaction. -
Quench: The output must immediately flow into a cooling zone or a quenching solution to stop chemistry.
Frequently Asked Questions (FAQs)
Q: Can I use DMSO or DMF as solvents for heating nitro compounds? A: Proceed with extreme caution. DMSO and DMF are thermally unstable themselves at high temperatures and can react violently with active halogenated nitro compounds or during thermal runaways. If the DSC shows an exotherm overlapping with the solvent's decomposition, do not use . Toluene or Chlorobenzene are often safer, inert alternatives for high-T work.
Q: My nitro compound is a solid. Is it safer than a liquid?
A: Not necessarily. Solids can build up static charge and are poor heat conductors. If a "hot spot" forms inside a solid heap (e.g., during drying), the center can reach decomposition temperature while the outside feels cool. Always dry nitro compounds at temperatures significantly below their melting point and
Q: What is the "Adiabatic Temperature Rise" (
References
-
Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(1), 27-33. Link
- Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Standard industry reference for the 100K rule).
-
Movsisyan, M., et al. (2016). Taming Hazardous Chemistry in Flow: The Continuous Processing of Diazo and Azide Compounds. Chemical Society Reviews, 45, 4892-4928. (Applicable to Nitro safety via Flow). Link
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria. (Source for the >500 J/g energy threshold). Link
Sources
Technical Support Center: Scaling Up the Synthesis of Halogenated Nitroisoquinolines
Welcome to the technical support center for the synthesis of halogenated nitroisoquinolines. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up their synthesis from benchtop to pilot plant or manufacturing scales. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles. Our goal is to equip you with the expertise to navigate the complexities of these syntheses with confidence and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the synthesis of halogenated nitroisoquinolines.
Q1: Why does the nitration of isoquinoline produce a mixture of 5-nitro and 8-nitro isomers?
A: Under the strongly acidic conditions of a typical nitration (e.g., HNO₃/H₂SO₄), the isoquinoline nitrogen is protonated to form the isoquinolinium ion. This positive charge deactivates the heterocyclic ring towards electrophilic attack. Consequently, the electrophilic nitronium ion (NO₂⁺) preferentially attacks the less deactivated benzene ring. Substitution occurs primarily at the 5- and 8-positions, which are electronically favored.[1][2][3] The ratio of these isomers can be influenced by reaction conditions, but a mixture is almost always expected.
Q2: Is it better to halogenate first and then nitrate, or vice versa?
A: The sequence depends on the desired final product. For the synthesis of compounds like 5-bromo-8-nitroisoquinoline, a one-pot procedure starting with the bromination of isoquinoline followed by nitration in the same reaction vessel is highly effective and scalable.[4][5] This approach leverages the directing effect of the bromo substituent to achieve high regioselectivity in the subsequent nitration step.
Q3: What are the primary safety concerns when scaling up nitration reactions?
A: The primary concerns are the highly exothermic nature of the reaction and the use of corrosive, hazardous reagents.[6][7] Nitration reactions can generate significant heat, and without precise temperature control, they can lead to runaway reactions, causing a rapid increase in temperature and pressure.[8] Additionally, concentrated nitric and sulfuric acids are extremely corrosive, and the reaction can produce toxic nitrogen dioxide gas.[9] A thorough hazard evaluation is mandatory before any scale-up.
Q4: How can I effectively monitor the progress of my reaction?
A: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the consumption of the starting material and the formation of the product at the lab scale. For larger scale operations or for more precise tracking, High-Performance Liquid Chromatography (HPLC) is the preferred method. It allows for quantitative analysis of the reaction mixture, including the ratio of isomers and the presence of any byproducts.
In-Depth Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Low or Inconsistent Yields
Q: My reaction yield is significantly lower than reported in the literature, or it varies greatly between batches. What are the likely causes and how can I fix this?
A: Low and inconsistent yields are often traced back to three main areas: temperature control, workup procedure, and reagent quality.
-
Causality 1: Inadequate Temperature Control. Nitration is a highly exothermic process.[10] If the heat generated is not efficiently dissipated, localized hot spots can form, leading to the decomposition of both the starting material and the desired product, as well as the formation of unwanted byproducts.
-
Solution: Ensure your reactor has adequate cooling capacity for the intended scale. For the addition of the nitrating agent (e.g., potassium nitrate or a nitric/sulfuric acid mixture), a slow, controlled addition rate is critical. Maintain the internal temperature within the specified range (e.g., -10°C to -25°C for specific protocols) throughout the addition and the subsequent stirring period.[4][11]
-
-
Causality 2: Product Loss During Workup. The quenching and extraction steps are critical for isolating the product.
-
Solution: The reaction is typically quenched by pouring the acidic mixture onto a large volume of crushed ice.[4][11] This must be done carefully to manage the exotherm. Following the quench, the pH must be adjusted to precipitate the product. This neutralization step is also exothermic and requires cooling to prevent product degradation.[4] Ensure the final pH is within the optimal range for precipitating your specific product and wash the isolated solids thoroughly with cold water to remove inorganic salts.
-
-
Causality 3: Reagent Purity and Stoichiometry. The purity of starting materials and the precise stoichiometry of reagents are paramount.
-
Solution: Use reagents from reliable sources and verify their purity if necessary. For halogenation steps using reagents like N-bromosuccinimide (NBS), avoid using a large excess, as this can lead to the formation of di-halogenated byproducts that are difficult to separate and will lower the yield of the desired mono-halogenated product.[4]
-
Issue 2: Poor Regioselectivity and Isomer Separation
Q: I'm obtaining a mixture of isomers that are very difficult to separate. How can I improve the regioselectivity of the reaction or, failing that, improve the separation?
A: Controlling regioselectivity in electrophilic substitutions on the isoquinoline core is a classic challenge.
-
Causality 1: Inherent Reactivity of the Isoquinoline Ring. As discussed in the FAQ, nitration of the unsubstituted isoquinoline ring naturally yields a mixture of 5- and 8-nitro isomers.[1]
-
Solution (Improving Selectivity): To favor a specific isomer, a directing group is often necessary. For instance, in the synthesis of 5-bromo-8-nitroisoquinoline, the bromine atom at the 5-position directs the incoming nitro group to the 8-position.[4][12] If alternative regiochemistry is required (e.g., nitration at the 4-position), different synthetic strategies, such as those employing Reissert compounds, may be necessary.[13]
-
-
Causality 2: Similar Physicochemical Properties of Isomers. Isomers of halogenated nitroisoquinolines often have very similar polarities and solubilities, making separation by standard crystallization or chromatography challenging.[14]
-
Solution (Improving Separation):
-
Column Chromatography: This is often the most effective method. A systematic approach to solvent system selection is crucial. For example, a gradient elution with a dichloromethane/diethyl ether solvent system has been shown to be effective for separating isomers of 5-bromo-8-nitroisoquinoline from byproducts.[4]
-
Recrystallization: While challenging for isomer separation, recrystallization is excellent for removing other impurities. A mixed solvent system, such as heptane and toluene, can be effective for purifying the final product after chromatographic separation.[4]
-
-
Workflow for Troubleshooting Low Yield
The following diagram outlines a logical process for diagnosing and resolving issues related to low reaction yields.
Caption: A decision tree for troubleshooting low yields.
Detailed Experimental Protocol: One-Pot Synthesis of 5-Bromo-8-Nitroisoquinoline
This protocol is adapted from a robust and scalable procedure published in Organic Syntheses and provides a reliable method for producing kilogram quantities of the target compound.[4]
Reagents and Equipment
| Reagent/Equipment | Specification |
| Isoquinoline | 97% purity or higher |
| Concentrated Sulfuric Acid | 96% |
| N-Bromosuccinimide (NBS) | Reagent grade |
| Potassium Nitrate | 99% or higher |
| 25% Aqueous Ammonia | |
| Heptane | Technical grade |
| Toluene | Technical grade |
| Jacketed Glass Reactor | Appropriate for scale, with overhead stirrer, temperature probe, and addition funnel |
| Cooling/Heating Circulator | Capable of reaching -25°C |
| Filtration Equipment | Nutsche filter or similar |
Step-by-Step Procedure
-
Initial Charge and Cooling: Charge the reactor with concentrated sulfuric acid (approx. 8.5 mL per gram of isoquinoline). Begin stirring and cool the acid to 0°C.
-
Addition of Isoquinoline: Slowly add the isoquinoline to the stirred acid, ensuring the internal temperature does not exceed 30°C.
-
Bromination Step: Cool the solution to -25°C. Add N-bromosuccinimide (1.1 equivalents) in portions, maintaining the internal temperature between -26°C and -22°C. This addition is critical and must be done slowly to control the exotherm.
-
Stirring for Bromination: Stir the mixture vigorously for 2 hours at -22°C, then allow it to warm to and stir for 3 hours at -18°C.
-
Nitration Step: Cool the reaction mixture back down to below -10°C. Add potassium nitrate (1.05 equivalents) at a rate that maintains the internal temperature below -10°C.
-
Stirring for Nitration: Stir the mixture at -10°C for 1 hour, then remove the cooling and allow the reaction to stir overnight, warming to room temperature.
-
Quenching: Carefully pour the reaction mixture onto crushed ice (approx. 25 g of ice per gram of initial isoquinoline).
-
Neutralization and Precipitation: Cool the quenched mixture in an ice bath. Adjust the pH to 8.0 by slowly adding 25% aqueous ammonia, keeping the internal temperature below 30°C. A precipitate will form.
-
Isolation: Stir the resulting suspension in an ice bath for 2 hours. Isolate the solids by filtration.
-
Washing: Wash the filter cake thoroughly with several portions of ice-cold water until the washings are neutral.
-
Drying: Air-dry the solids to a constant weight.
-
Recrystallization: Suspend the crude solid in a mixture of heptane and toluene (e.g., 4:1 v/v). Heat to reflux for 1.5 hours. Filter the hot solution to remove any insoluble material. Allow the filtrate to cool slowly overnight with stirring to induce crystallization.
-
Final Isolation: Isolate the purified crystals by filtration, wash with cold heptane, and dry to a constant weight to afford 5-bromo-8-nitroisoquinoline.
General Synthesis Workflow
Caption: General workflow for the one-pot synthesis.
Safety First: Handling Nitrating Agents on a Larger Scale
Scaling up nitration reactions requires a heightened focus on safety. The potential hazards increase with the scale of the reaction.
-
Hazard Assessment: Before any scale-up, a comprehensive process safety assessment is essential. This should evaluate the heat of reaction, potential for gas generation, thermal stability of reactants and products, and the consequences of a cooling failure.[6][8]
-
Engineering Controls:
-
Ventilation: All operations must be conducted in a well-ventilated area, preferably a walk-in fume hood or a designated, controlled environment to handle potentially toxic fumes of nitrogen oxides.[9]
-
Materials: Ensure all equipment, including the reactor, gaskets, and tubing, are compatible with concentrated nitric and sulfuric acids.
-
Emergency Systems: The reactor should be equipped with an emergency quenching system and a pressure relief device. Emergency showers and eyewash stations must be readily accessible.[9]
-
-
Personal Protective Equipment (PPE):
-
Wear acid-resistant gloves (e.g., butyl rubber), a chemical splash suit or apron, safety goggles, and a face shield.
-
Respiratory protection may be necessary depending on the scale and engineering controls in place.[9]
-
-
Procedural Safety:
-
Controlled Addition: Never add reagents faster than the system's ability to remove the generated heat.
-
Avoid Accumulation: Ensure adequate mixing to prevent the accumulation of unreacted nitrating agent, which could lead to a sudden, uncontrolled reaction.[8]
-
Quenching: Always add the reaction mixture to the quenching medium (ice/water) and not the other way around. This ensures the bulk of the liquid can absorb the heat.
-
Electrophilic Nitration Mechanism
Caption: Mechanism of electrophilic nitration on isoquinoline.
References
-
Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. Chemical and Pharmaceutical Bulletin, 40(9), 2262-2266 (1992).
-
Separation of 5-nitroquinoline and 8-nitroquinoline. Google Patents (EP0858998A1).
-
Regioselectivity in isoquinoline alkaloid synthesis. ElectronicsAndBooks.
-
Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure.
-
Why does the nitration of quinoline occur at the 5 (and 8) position? Chemistry Stack Exchange.
-
5-Nitroisoquinoline 98 607-32-9. Sigma-Aldrich.
-
Isoquinoline synthesis. Organic Chemistry Portal.
-
Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. Defense Technical Information Center (DTIC).
-
Regioselective nitration of aromatic compounds and the reaction products thereof. Google Patents (US5946638A).
-
Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents (US6500954B1).
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
-
SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. MDPI.
-
2-NITRO-p-CYMENE. Organic Syntheses Procedure.
-
Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate.
-
EAS Nitration Experiment & Recrystallization. YouTube.
-
5-Nitroisoquinoline | C9H6N2O2 | CID 69085. PubChem - NIH.
-
Product Class 5: Isoquinolines. Science of Synthesis.
-
Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
-
Isoquinoline. University of Babylon.
-
Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications.
-
Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI.
-
Synthesis Problems. LCSO - EPFL.
-
Nitration of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry.
-
Notes on Environmental Concerns of Nitration. Unacademy.
-
Halogenation of pyrazoloquinolines and pyrazoloisoquinolines. Journal of the Chemical Society, Perkin Transactions 1.
-
Synthesis of new halogenated compounds based on 8-hydroxyquinoline derivatives for the inhibition of acid corrosion. ResearchGate.
-
Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. ResearchGate.
-
Selectively Halogenated Flavonolignans—Preparation and Antibacterial Activity. MDPI.
-
Analytical Methods. RSC Publishing.
-
Nitration reaction safety. YouTube.
-
Solved 2. Treatment of quinoline with mixed acid (a mixture | Chegg.com. Chegg.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 3. Solved 2. Treatment of quinoline with mixed acid (a mixture | Chegg.com [chegg.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 13. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 14. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
Validation & Comparative
Definitive Guide: 2D NMR Strategies for Substituted Isoquinoline Assignment
Executive Summary
Assigning substituted isoquinolines is a deceptive challenge in small molecule drug discovery. While the scaffold appears simple, the fusion of a pyridine and benzene ring creates a "connectivity gap" due to the nitrogen heteroatom and quaternary bridgehead carbons (C4a, C8a). Standard 1D
This guide objectively compares the four critical 2D NMR techniques—COSY, NOESY, HSQC, and HMBC —and provides a validated workflow to bridge the heteroatom gap, ensuring unambiguous structural assignment.
Part 1: The Isoquinoline Challenge
The core difficulty in isoquinoline assignment lies in the inability of scalar coupling (through-bond) to cross the heteroatom or quaternary centers effectively.
-
The Nitrogen Break:
coupling does not exist across the nitrogen at position 2. H1 and H3 are isolated spin systems in 1D NMR. -
The Bridgehead Block: The quaternary carbons C4a and C8a prevent scalar coupling between the pyridine ring (H1, H3, H4) and the benzenoid ring (H5–H8).
-
The Solution: We must rely on Long-Range Heteronuclear Coupling (HMBC) to build the skeleton and Through-Space Dipolar Coupling (NOESY) to verify geometry.
Part 2: Comparative Analysis of 2D Techniques
The following table synthesizes experimental performance data, comparing the utility of each technique specifically for isoquinoline derivatives.
Table 1: Technical Comparison of 2D NMR Methods
| Technique | Primary Utility | Sensitivity (Relative) | Exp. Time (Typical)* | Isoquinoline Specificity |
| gCOSY | Neighbor Identification (H-H) | High (1.0) | 5–10 min | Limited. Identifies H3-H4 and H5-H6-H7-H8 chains but cannot connect the two rings. |
| gHSQC | Proton-Carbon Mapping (H-C) | High (0.8) | 10–20 min | High. Disperses overlapping aromatic signals; assigns protonated carbons (C1, C3, C4, C5-C8). |
| gHMBC | Skeletal Assembly (LR H-C) | Low (0.2) | 30–120 min | Critical. Connects H1 to C8a/C4a. The only way to bridge the rings through bonds. |
| NOESY | Spatial Proximity (H...H) | Medium (0.5) | 20–60 min | Definitive. Detects the H1 |
*Times based on 500 MHz cryoprobe acquisition for 2 mg sample.
Part 3: Detailed Methodology & Mechanism
Homonuclear Correlations: COSY vs. NOESY
COSY (Correlation Spectroscopy) is the standard starting point. In an isoquinoline, COSY will typically yield two distinct "islands" of connectivity:
-
The Pyridine Fragment: H3
H4 (If C1 is substituted). -
The Benzenoid Fragment: H5
H6 H7 H8. Critique: COSY fails to tell you how these two islands are connected.
NOESY (Nuclear Overhauser Effect Spectroscopy) is the bridge builder.
-
The "Peri" Effect: The defining feature of the isoquinoline scaffold is the spatial proximity of H1 and H8 . These protons are physically close (~2.4 Å) but separated by 5 bonds.
-
Protocol: Use a mixing time (
) of 400–600 ms . -
Observation: A strong cross-peak between the singlet (H1) and the most downfield doublet of the benzenoid system identifies H8 definitively.
Heteronuclear Correlations: The HMBC Backbone
HMBC (Heteronuclear Multiple Bond Correlation) is the "King" of aromatic assignment. It visualizes couplings over 2–3 bonds (
Key Diagnostic Correlations:
-
H1 (Singlet): Shows strong
correlations to C3 , C4a , and C8a .-
Why this matters: The correlation to C8a connects the pyridine ring to the benzene ring.
-
-
H3: Shows correlations to C1 and C4a .
-
H4: Shows correlations to C3 , C4a , and C8a (often weaker).
Part 4: The "Golden Workflow" Protocol
This protocol is designed to be self-validating. If the HMBC data contradicts the NOESY data, the structure must be reconsidered (likely a regioisomer or N-oxide).
Step-by-Step Assignment Workflow
-
1D Proton: Integrate signals. Identify the characteristic low-field singlet (H1, ~9.0+ ppm) and doublet (H3, ~8.5 ppm).
-
HSQC: Acquire multiplicity-edited HSQC.
-
Action: Assign all protonated carbons.[1] Separate H6/H7 overlaps.
-
-
COSY:
-
Action: Trace the H5-H6-H7-H8 spin system. The proton at the end of the chain is either H5 or H8.
-
-
NOESY (Crucial Step):
-
Action: Excite the H1 singlet. Look for a correlation to one of the COSY chain ends.
-
Result: The proton correlating with H1 is H8 . You have now oriented the benzenoid ring.
-
-
HMBC:
-
Action: Verify the H1
C8a correlation. Use C8a to find H5 or H4 (if visible).
-
Visualization: Assignment Logic Flow
Caption: Figure 1. The "Golden Workflow" for isoquinoline assignment. Note the feedback loop between HMBC and NOESY to cross-validate the H1-H8 spatial relationship against the C8a skeletal connection.
Visualization: The HMBC/NOESY Connectivity Map
This diagram illustrates the specific atomic connections required to prove the isoquinoline structure.
Caption: Figure 2. Connectivity Map. The Green arrows represent long-range HMBC couplings that build the skeleton. The Red dashed line represents the through-space NOESY correlation that orients the rings.
References
-
LaPlante, S. R., et al. (2017).[2] "NMR strategies to support medicinal chemistry workflows for primary structure determination." Bioorganic & Medicinal Chemistry Letters.
- Context: Establishes the necessity of HMBC/ROESY for distinguishing regioisomers in heterocyclic drug discovery.
-
Silva, A. M. S., et al. (2005).[3][4] "Advanced NMR techniques for structural characterization of heterocyclic structures." Current Medicinal Chemistry.
- Context: detailed review of nitrogen heterocycle assignment, specifically discussing the shielding effects and tautomerism in pyridine-fused systems.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2]
- Context: The authoritative text on pulse sequences, specifically the parameterization of HMBC for long-range coupling constants in arom
-
LibreTexts Chemistry. (2023). "Two Dimensional Heteronuclear NMR Spectroscopy."
- Context: Fundamental principles of HSQC and HMBC signal generation and interpret
Sources
Unveiling the Molecular Architecture: A Comparative Guide to Single-Crystal X-ray Diffraction of a 3-Chloro-6-fluoro-5-nitroisoquinoline Analog
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth, objective comparison of single-crystal X-ray diffraction (SC-XRD) for the structural elucidation of a 3-chloro-6-fluoro-5-nitroisoquinoline analog, a class of compounds with significant potential in medicinal chemistry. We will explore the causality behind experimental choices, present supporting data, and contrast SC-XRD with other analytical techniques.
Isoquinoline derivatives are a well-established class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds for the development of novel therapeutic agents.[1][2] The introduction of halogen and nitro functional groups, as in the case of the 3-chloro-6-fluoro-5-nitroisoquinoline analog, can significantly modulate the compound's physicochemical properties and biological target interactions. Therefore, an unambiguous determination of its molecular structure is a critical step in the drug discovery and development pipeline.
The Unrivaled Power of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction stands as the gold standard for determining the atomic and molecular structure of a crystalline material.[3] This technique provides precise information about bond lengths, bond angles, and the overall conformation of the molecule, which are crucial for understanding its chemical reactivity and biological function.[4] The fundamental principle of SC-XRD lies in the interaction of a monochromatic X-ray beam with a single crystal. The crystal lattice diffracts the X-rays in specific directions, creating a unique diffraction pattern of spots.[4][5] By analyzing the intensities and positions of these diffracted beams, a three-dimensional electron density map of the molecule can be constructed, ultimately revealing the precise arrangement of atoms in space.[6]
Why SC-XRD is the Method of Choice for This Analog
While other analytical techniques provide valuable information, they fall short of the definitive structural detail offered by SC-XRD for a novel compound like the 3-chloro-6-fluoro-5-nitroisoquinoline analog.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While powerful for elucidating the connectivity of atoms in a molecule in solution, NMR typically provides information about the average conformation and cannot definitively determine solid-state packing or subtle conformational details with the same precision as SC-XRD.
-
Powder X-ray Diffraction (PXRD): PXRD is an excellent technique for identifying crystalline phases and assessing sample purity by analyzing the diffraction pattern of a polycrystalline powder.[4][7] However, it generally does not provide the atomic-level resolution required to solve the crystal structure of a new compound from scratch, a task for which SC-XRD is uniquely suited.[8]
A Practical Guide to the Single-Crystal X-ray Diffraction Workflow
The successful application of SC-XRD hinges on a meticulous and logical workflow, from crystal growth to data analysis.
Experimental Workflow Diagram
Caption: The experimental workflow for single-crystal X-ray diffraction.
Step-by-Step Experimental Protocol
1. Crystal Growth: The Critical First Step
The primary bottleneck in SC-XRD is often the growth of a high-quality single crystal.[9] For the 3-chloro-6-fluoro-5-nitroisoquinoline analog, a compound with moderate polarity, several crystallization techniques should be explored.
-
Slow Evaporation: This is often the simplest and most effective method.[10]
-
Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture) to near saturation.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.[11]
-
-
Vapor Diffusion: This technique is useful when the compound is highly soluble.
-
Dissolve the compound in a small amount of a "good" solvent (one in which it is readily soluble).
-
Place this solution in a small, open vial inside a larger, sealed container that contains a "poor" solvent (one in which the compound is less soluble, but miscible with the good solvent).
-
The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.
-
2. Data Collection: Capturing the Diffraction Pattern
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[12]
-
A modern single-crystal diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is used to collect the diffraction data.[12]
-
The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction spots at various orientations.[12]
3. Structure Solution and Refinement: From Data to a 3D Model
The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the diffracted beams.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are refined using a least-squares minimization algorithm, such as the Rietveld method, to achieve the best possible fit between the observed and calculated diffraction patterns.[13][14] This process is typically performed using specialized software packages like SHELX, Olex2, or GSAS-II.[3][15]
4. Validation and Data Deposition: Ensuring Scientific Rigor
The final crystal structure is validated to ensure its chemical and crystallographic reasonability.
-
The refined structure is checked for geometric consistency and the absence of significant residual electron density.
-
The final structural data is typically deposited in a standardized format, the Crystallographic Information File (CIF), in a public database such as the Cambridge Structural Database (CSD).[16][17][18] This ensures the data is accessible to the wider scientific community.[19][20]
Comparative Analysis of Analytical Techniques
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Nuclear Magnetic Resonance (NMR) | Powder X-ray Diffraction (PXRD) |
| Primary Information | Precise 3D atomic arrangement in the solid state, including bond lengths, bond angles, and stereochemistry.[4] | Connectivity of atoms, molecular structure in solution, and dynamic information. | Crystalline phase identification, sample purity, and unit cell parameters.[4][21] |
| Sample Requirement | High-quality single crystal (typically 0.1-0.5 mm).[4] | Soluble sample in a suitable deuterated solvent. | Polycrystalline powder. |
| Strengths | Unambiguous and definitive structural determination.[22] | Provides information about the molecule's behavior in solution; non-destructive. | Rapid analysis; suitable for phase identification and quality control. |
| Limitations | Requires a suitable single crystal, which can be challenging to grow.[4] | Provides an average structure in solution; does not give solid-state packing information. | Generally insufficient for solving the structure of a novel compound.[8] |
Conclusion
For the definitive structural elucidation of a novel and potentially pharmaceutically relevant compound like the 3-chloro-6-fluoro-5-nitroisoquinoline analog, single-crystal X-ray diffraction is the indispensable analytical technique. While NMR and PXRD provide complementary and valuable information, only SC-XRD can deliver the precise and unambiguous three-dimensional atomic arrangement that is essential for understanding structure-activity relationships and guiding further drug development efforts. The detailed protocol and comparative analysis provided in this guide are intended to empower researchers to effectively utilize this powerful technique in their scientific endeavors.
References
-
[Synthesis, Characterization and Biological evaluation of some newer 5-
-
_Approach)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. pulstec.net [pulstec.net]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. dl.asminternational.org [dl.asminternational.org]
- 7. Difference between XRD polycrystalline and single crystal materials | Universal Lab Blog [universallab.org]
- 8. resources.rigaku.com [resources.rigaku.com]
- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. unifr.ch [unifr.ch]
- 12. geo.umass.edu [geo.umass.edu]
- 13. Rietveld Refinement X-Ray Diffraction (XRD) Technique | Lucideon [lucideon.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 17. iucr.org [iucr.org]
- 18. Crystallographic database - Wikipedia [en.wikipedia.org]
- 19. Introduction to Powder Crystallographic Information File (CIF) [pd.chem.ucl.ac.uk]
- 20. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. A comparison of X-ray small-angle scattering results to crystal structure analysis and other physical techniques in the field of biological macromolecules | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
The Dichotomous Reactivity of the Isoquinoline Core: A Comparative Guide to the Influence of the 5-Nitro Group
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of heterocyclic chemistry, the isoquinoline scaffold stands as a cornerstone, embedded in a vast array of natural products and pharmacologically active molecules. Its reactivity is a well-trodden path, yet the introduction of substituents can dramatically alter its chemical persona. This guide delves into the profound influence of a single, potent functional group—the 5-nitro group—on the reactivity of the isoquinoline core. As a Senior Application Scientist, my aim is to provide not just a recitation of facts, but a cohesive narrative grounded in mechanistic understanding and supported by experimental evidence, enabling you to harness the unique chemical properties of 5-nitroisoquinoline in your research and development endeavors.
The Electronic Landscape: How the 5-Nitro Group Reshapes Reactivity
The introduction of a nitro group at the C5 position of the isoquinoline ring system fundamentally alters its electronic distribution and, consequently, its reactivity. This is a direct consequence of the potent electron-withdrawing nature of the nitro group, which operates through two primary mechanisms:
-
-I (Inductive) Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework.
-
-M (Mesomeric) Effect: The nitro group can participate in resonance, delocalizing the pi-electrons of the aromatic system and further withdrawing electron density, particularly from the ortho and para positions.
This electron-withdrawing character has a multifaceted impact on the isoquinoline core, most notably affecting its basicity and its susceptibility to electrophilic and nucleophilic attack.
Basicity: A Tale of Two pKa's
The lone pair of electrons on the nitrogen atom of the pyridine ring is responsible for the basicity of isoquinoline. The electron-withdrawing 5-nitro group significantly reduces the electron density on this nitrogen, making it a weaker base. This is quantitatively reflected in the pKa of the conjugate acid.
| Compound | pKa of Conjugate Acid |
| Isoquinoline | 5.14[1][2][3] |
| 5-Nitroisoquinoline | 3.55 (Predicted) |
This marked decrease in basicity has practical implications in synthesis, as the protonation of the ring nitrogen under acidic conditions, which deactivates the ring towards electrophilic attack, will occur to a lesser extent for 5-nitroisoquinoline compared to the parent isoquinoline under the same pH conditions.
A Dichotomy in Reactivity: Electrophilic vs. Nucleophilic Substitution
The 5-nitro group creates a stark dichotomy in the reactivity of the isoquinoline core. While it deactivates the carbocyclic ring towards electrophilic attack, it simultaneously activates the entire ring system, particularly the carbocyclic part, towards nucleophilic attack.
Electrophilic Aromatic Substitution: A Tale of Deactivation
Electrophilic aromatic substitution (SEAr) on isoquinoline preferentially occurs on the more electron-rich benzene ring at positions C5 and C8[4][5]. The reaction typically proceeds through the protonated isoquinolinium species, which is significantly less reactive than the neutral molecule.
The presence of the 5-nitro group profoundly deactivates the benzene ring towards electrophilic attack. The strong electron-withdrawing nature of the nitro group makes the formation of the positively charged Wheland intermediate, a key step in SEAr, highly unfavorable. Consequently, electrophilic substitution on 5-nitroisoquinoline is significantly more challenging than on isoquinoline and often requires harsh reaction conditions, if it proceeds at all. For instance, Friedel-Crafts reactions are generally not feasible on such highly deactivated systems.
Experimental Protocol: Nitration of Isoquinoline
This protocol describes the synthesis of 5-nitroisoquinoline and 8-nitroisoquinoline from the parent isoquinoline.
Causality: The use of a strong acid mixture (H₂SO₄ and HNO₃) is necessary to generate the highly electrophilic nitronium ion (NO₂⁺). The reaction is typically carried out at low temperatures to control the exothermic reaction and minimize side product formation.
Methodology:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve isoquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Slowly add a mixture of concentrated sulfuric acid and nitric acid (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and carefully neutralize with a saturated solution of sodium carbonate until the pH is approximately 7-8.
-
The product precipitates as a solid. Filter the solid, wash with cold water, and dry under vacuum.
-
The resulting mixture of 5-nitroisoquinoline and 8-nitroisoquinoline can be separated by column chromatography on silica gel.
Nucleophilic Aromatic Substitution: A Realm of Activation
The electron-deficient nature of the 5-nitroisoquinoline ring system makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). The nitro group, by withdrawing electron density, stabilizes the negatively charged Meisenheimer intermediate formed during the nucleophilic attack. This activation is particularly pronounced for positions ortho and para to the nitro group.
A prime example of this enhanced reactivity is the Vicarious Nucleophilic Substitution of Hydrogen (VNS), where a nucleophile replaces a hydrogen atom on the electron-deficient aromatic ring.
Experimental Protocol: SNH Amidation of 5-Nitroisoquinoline
This protocol details the direct C-H amidation of 5-nitroisoquinoline, a reaction that is not feasible with isoquinoline itself under these conditions. This highlights the activating role of the 5-nitro group.
Causality: The strong base (e.g., NaH or t-BuOK) is required to deprotonate the amide, generating the nucleophilic amide anion. The reaction is typically carried out in a polar aprotic solvent like DMSO to facilitate the formation of the Meisenheimer complex. An oxidant is often required to facilitate the final aromatization step by removing a hydride ion. In some cases, the nitroaromatic compound itself can act as the oxidant.
Methodology:
-
To a solution of the amide (e.g., benzamide, 2.0 eq) in anhydrous DMSO, add sodium hydride (60% dispersion in mineral oil, 2.0 eq) portionwise at room temperature under an inert atmosphere.
-
Stir the mixture for 30 minutes at room temperature until the evolution of hydrogen gas ceases.
-
Add 5-nitroisoquinoline (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for several hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and neutralize with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding amino-5-nitroisoquinoline derivative.
Metal-Catalyzed Cross-Coupling Reactions: A Versatile Platform
The introduction of a halogen atom onto the 5-nitroisoquinoline scaffold opens up a vast array of possibilities for further functionalization via metal-catalyzed cross-coupling reactions. The electron-withdrawing nitro group can influence the reactivity of these halogenated derivatives in reactions such as Suzuki, Heck, and Sonogashira couplings. While isoquinoline itself can participate in these reactions, the electronic modifications brought by the nitro group can affect catalyst selection, reaction kinetics, and product yields.
For instance, in Suzuki-Miyaura coupling, the oxidative addition of the palladium catalyst to the C-X bond is a crucial step. The electron-deficient nature of the 5-nitroisoquinoline ring can facilitate this step, potentially allowing for milder reaction conditions compared to the un-substituted halo-isoquinoline.
Comparative Reactivity Summary
| Reaction Type | Isoquinoline | 5-Nitroisoquinoline | Rationale for Difference |
| Basicity (pKa) | 5.14[1][2][3] | ~3.55 (Predicted) | The -I and -M effects of the NO₂ group reduce electron density on the ring nitrogen. |
| Electrophilic Substitution | Reactive at C5 and C8. | Highly deactivated. | The NO₂ group strongly deactivates the carbocyclic ring towards electrophilic attack. |
| Nucleophilic Substitution | Generally unreactive. | Highly activated, especially at positions ortho and para to the NO₂ group. | The NO₂ group stabilizes the negative charge of the Meisenheimer intermediate. |
| Oxidation | The benzene ring is preferentially oxidized. | The pyridine ring is preferentially oxidized. | The nitro group deactivates the benzene ring towards oxidation. |
| Metal-Catalyzed Cross-Coupling | Reactive (with a halo-substituent). | Potentially more reactive due to the electron-withdrawing nature of the NO₂ group facilitating oxidative addition. | The electronic properties of the substrate influence the catalytic cycle. |
Conclusion: A Versatile Tool for Chemical Synthesis
The 5-nitro group is not merely a passive substituent on the isoquinoline core; it is a powerful modulator of reactivity. It orchestrates a dramatic shift from a system amenable to electrophilic attack to one primed for nucleophilic substitution. This dichotomous behavior, when understood and strategically exploited, transforms 5-nitroisoquinoline from a simple derivative into a versatile and powerful building block for the synthesis of complex molecules. For the medicinal chemist, this opens avenues to novel scaffolds with unique substitution patterns. For the synthetic chemist, it provides a platform for intricate molecular architecture. By appreciating the nuanced electronic influence of the 5-nitro group, researchers can unlock the full synthetic potential of the isoquinoline core.
References
-
Grokipedia. Isoquinoline. [Link]
-
Wikipedia. Isoquinoline. [Link]
-
Ataman Kimya. ISOQUINOLINE. [Link]
-
Knowledge Expert. (2021, January 13). electrophilic substitution reaction of quinoline and isoquinoline. YouTube. [Link]
-
SWAYAM Prabha IIT Madras Channels. (2020, November 2). Reactions of Isoquinoline. YouTube. [Link]
Sources
A Senior Application Scientist’s Guide to Benchmarking Kinase Inhibitory Potential
Introduction: Beyond Potency, The Pursuit of Precision
In the landscape of modern drug discovery, protein kinases remain a dominant and highly productive class of therapeutic targets.[1][2][3][4] Their central role in cellular signaling makes them pivotal in the pathology of numerous diseases, most notably cancer.[5][6][7] The approval of the first kinase inhibitor, imatinib, heralded a new era of targeted therapy.[1] However, the very nature of the kinome—a large family of structurally related enzymes—presents a formidable challenge: achieving selectivity.[8][9]
A novel compound's journey from a screening hit to a viable drug candidate is not defined by raw potency alone. A truly effective inhibitor must be rigorously benchmarked against established compounds to understand its relative strengths and liabilities. This guide provides a strategic framework for this critical evaluation process. We will move beyond a simple checklist of experiments to explain the causality behind each step, ensuring a robust and self-validating assessment of your compound's potential. Our goal is to build a comprehensive data package that not only quantifies inhibition but also characterizes its mechanism and specificity, providing a clear rationale for advancing (or halting) a development program.
Pillar 1: The Foundational Triad of Kinase Inhibitor Characterization
Before embarking on a complex experimental cascade, it is crucial to understand the three core pillars that define an inhibitor's profile. All benchmarking efforts are designed to elucidate these fundamental properties.
-
Potency (IC50/Ki): This is the most fundamental question: "How much compound is required to inhibit the kinase?"[1][10][11] Potency is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce enzyme activity by 50%.[10][11] While essential, this value is highly dependent on assay conditions. For a more comparable metric, the IC50 can be converted to an inhibition constant (Ki), which reflects the intrinsic binding affinity of the inhibitor for the enzyme.[11][12]
-
Selectivity: This addresses a more nuanced question: "Does the compound inhibit only the intended target, or does it have off-target effects?" Given the conserved nature of the ATP-binding site across the kinome, promiscuity is a common and significant hurdle.[13] A lack of selectivity can lead to unforeseen toxicities or confound the interpretation of cellular effects. Quantifying selectivity involves profiling the inhibitor against a broad panel of kinases.[9][14][15]
-
Mechanism of Action (MoA): This pillar investigates how the compound inhibits the kinase.[1] Is it competing with ATP at the active site (ATP-competitive)? Is it binding to another location on the enzyme (allosteric inhibition)?[5][9] Understanding the MoA is critical for medicinal chemistry optimization and for predicting how the inhibitor will behave in the high-ATP environment of a living cell.[1][9]
Caption: The three core pillars of inhibitor characterization.
Pillar 2: The Experimental Cascade for Robust Benchmarking
A logical, phased approach to experimentation is essential for generating a coherent and defensible dataset. Each step builds upon the last, providing progressively deeper insights into the compound's behavior.
Caption: A logical workflow for kinase inhibitor benchmarking.
Step 1: Foundational Potency - Biochemical IC50 Determination
The initial characterization begins with a robust biochemical assay to determine the IC50 value. The choice of assay format is critical for data quality. Modern non-radioactive methods, such as those that quantify the production of ADP, are widely used for their universality and scalability.[16][17]
Causality Behind the Method: The goal is to measure the direct effect of the inhibitor on the purified kinase enzyme. The most critical variable in this assay is the concentration of ATP.[16] For ATP-competitive inhibitors, the apparent IC50 value will increase as the concentration of ATP increases. Therefore, to generate comparable data across different kinases and labs, it is a widely accepted standard to run the assay with the ATP concentration at or near the Michaelis constant (Km) for that specific kinase.[9][12][16] This ensures the IC50 value more closely reflects the inhibitor's intrinsic affinity for the enzyme.
Protocol: IC50 Determination via ADP-Glo™ Kinase Assay
This protocol describes a common method for determining the potency of a test compound (Compound X) against a target kinase, benchmarked against a known inhibitor (e.g., Staurosporine).
-
Reagent Preparation:
-
Prepare a 2X solution of the target kinase in kinase reaction buffer.
-
Prepare a 2X solution of the substrate and ATP at a concentration equal to the known Km of the kinase.
-
Prepare serial dilutions of Compound X and the reference inhibitor (e.g., Staurosporine) in DMSO, then dilute into the reaction buffer to create 10X working stocks. The final DMSO concentration in the assay should be kept constant and low (<1%) to avoid solvent effects.[5]
-
-
Assay Plate Setup (384-well plate):
-
High Control (100% Activity): Add 5µL of kinase reaction buffer with DMSO (no inhibitor).
-
Low Control (0% Activity): Add 5µL of control buffer (no kinase).
-
Test Wells: Add 5µL of the 10X serial dilutions of Compound X or the reference inhibitor.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2.5µL of the 2X kinase solution to all wells except the low control.
-
Add 2.5µL of the 2X substrate/ATP solution to all wells. The final reaction volume is 10µL.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a pre-determined time (e.g., 60 minutes). This time should be within the linear range of the reaction, typically corresponding to <20% ATP consumption.[16]
-
-
Signal Detection (ADP-Glo™ Assay):
-
Add 10µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20µL of Kinase Detection Reagent to convert the generated ADP back to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a compatible plate reader.
-
-
Data Analysis:
-
Normalize the data using the high (100%) and low (0%) controls.
-
Plot the normalized percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[11]
-
Step 2: Elucidating the Mechanism of Action (MoA)
Understanding how an inhibitor works is paramount.[1] The most common mechanism is direct competition with ATP. This can be determined by running the IC50 assay at multiple fixed concentrations of ATP.
Causality Behind the Method: If the inhibitor is ATP-competitive, its ability to bind will be directly challenged by higher concentrations of ATP. Consequently, the measured IC50 value will increase as the ATP concentration rises.[1] For a non-competitive or allosteric inhibitor, the IC50 will remain largely unchanged regardless of the ATP concentration. This experiment is a self-validating system: the predictable shift in IC50 provides strong evidence for the binding mechanism.
Step 3: Defining the Selectivity Profile
A potent inhibitor is of little use if it hits dozens of other kinases with similar affinity. Kinome-wide selectivity profiling is the gold standard for assessing off-target effects.[15] This is typically done by screening the compound at a single, high concentration (e.g., 1-10 µM) against a large panel of kinases (often >300).[14][15]
Causality Behind the Method: This experiment provides a broad snapshot of the inhibitor's specificity. The results are often visualized on a "kinome tree" to see if inhibition is clustered within a specific family or is more widespread. To quantify selectivity, several metrics can be used:
-
Selectivity Score (S-score): The number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) divided by the total number of kinases tested.[9] A lower score indicates higher selectivity.
-
Gini Coefficient: Borrowed from economics, this metric quantifies the inequality of inhibition across the kinome.[9][15] A value approaching 1 indicates the inhibitor's activity is highly focused on a small number of targets (highly selective), while a value approaching 0 indicates broad, evenly distributed activity (promiscuous).
Step 4: Validating in a Physiological Context - Cellular Assays
A significant discrepancy often exists between biochemical potency and cellular activity.[18][19] Factors like cell membrane permeability, efflux pumps, and the high intracellular concentration of ATP (~1-10 mM) can drastically reduce an inhibitor's effectiveness.[9] Therefore, validating activity in a cellular context is a non-negotiable step.
Causality Behind the Method: Cellular assays measure the inhibitor's ability to engage its target and inhibit its function within an intact cell. A common method is an in-cell Western assay, which can quantify the phosphorylation of a known downstream substrate of the target kinase.[10] A reduction in substrate phosphorylation upon treatment with the inhibitor demonstrates target engagement and provides a cellular IC50 value. Comparing this cellular IC50 to the biochemical IC50 gives a crucial indication of the compound's real-world potential.
Pillar 3: Data Synthesis and Comparative Analysis
The final step is to integrate all the experimental data into a clear, comparative format. This allows for an objective assessment of the novel compound against established benchmarks. For this guide, we will compare our hypothetical "Compound X" against a promiscuous inhibitor (Staurosporine) and a well-established, selective inhibitor for the target kinase (e.g., "Competitor A").
Table 1: Comparative Profile of Kinase Inhibitors
| Parameter | Compound X (Hypothetical) | Staurosporine (Promiscuous Control) | Competitor A (Selective Benchmark) | Rationale for Comparison |
| Target Kinase IC50 (Biochemical) | 15 nM | 5 nM | 25 nM | Measures direct, on-target potency. A lower value is generally better. |
| MoA vs. ATP | Competitive | Competitive | Competitive | Defines the binding mechanism and predicts behavior at high ATP concentrations. |
| Cellular IC50 (Target Pathway) | 150 nM | 50 nM | 200 nM | Assesses performance in a physiological environment. The ratio to biochemical IC50 is key. |
| Biochemical/Cellular Shift | 10-fold | 10-fold | 8-fold | A large shift may indicate poor permeability or high competition with intracellular ATP. |
| Selectivity Score (S(1µM)) | 0.02 (6/300) | 0.75 (225/300) | 0.01 (3/300) | Quantifies off-target activity. A lower score is highly desirable for a clean profile.[9] |
| Gini Coefficient | 0.85 | 0.21 | 0.92 | Measures the distribution of inhibitory activity. A higher value indicates greater selectivity.[15] |
Interpreting the Results:
-
Potency: Compound X is biochemically more potent than Competitor A and only slightly less potent than the notoriously powerful but non-selective Staurosporine.
-
Cellular Activity: It demonstrates good cellular activity, with a 10-fold shift from its biochemical potency, which is comparable to the benchmarks. This suggests reasonable cell permeability and an ability to compete with intracellular ATP.
-
Selectivity: This is where Compound X shows significant promise. Its Selectivity Score and Gini Coefficient are vastly superior to Staurosporine and are on par with, or even slightly better than, the selective Competitor A. This indicates a highly specific inhibitor profile, which is a critical feature for a modern therapeutic candidate.
Conclusion
Benchmarking a novel kinase inhibitor is a multi-faceted process that requires more than just a single potency measurement. By systematically evaluating potency, mechanism of action, and kinome-wide selectivity through a logical cascade of biochemical and cellular experiments, a comprehensive and trustworthy profile of the compound can be established. This data-driven approach, comparing the novel agent against carefully chosen benchmarks, provides the critical context needed to make informed decisions in the long and arduous journey of drug development. The framework presented here ensures that only compounds with a truly differentiated and promising profile are advanced, ultimately saving time, resources, and increasing the probability of clinical success.
References
-
Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
-
In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]
-
IC50 Determination. edX. [Link]
-
Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. PubMed. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
Leveraging Recombinant Kinases for Drug Discovery Research. The Scientist. [Link]
-
Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. PubMed Central. [Link]
-
Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]
-
Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. [Link]
-
IC50 determination for receptor-targeted compounds and downstream signaling. American Association for Cancer Research. [Link]
-
Targeted Kinase Selectivity from Kinase Profiling Data. PMC - NIH. [Link]
-
How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Link]
-
Determination of the IC50 values of a panel of CDK9 inhibitors against... ResearchGate. [Link]
-
Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. ACS Publications. [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Kinase Selectivity Panels. Reaction Biology. [Link]
-
Predicting the target landscape of kinase inhibitors using 3D convolutional neural networks. PLOS. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
3 Overlooked Factors About Kinases in Drug Discovery. The Daily Scientist. [Link]
-
Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. MDPI. [Link]
-
Trends in kinase drug discovery: targets, indications and inhibitor design. ResearchGate. [Link]
-
Compounds from Natural Sources as Protein Kinase Inhibitors. PMC. [Link]
-
Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. PMC - NIH. [Link]
-
Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. PMC - NIH. [Link]
-
In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. MDPI. [Link]
-
De Novo Generation-Based Design of Potential Computational Hits Targeting the GluN1-GluN2A Receptor. MDPI. [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 7. researchgate.net [researchgate.net]
- 8. Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. courses.edx.org [courses.edx.org]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-6-fluoro-5-nitroisoquinoline
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but also in their disposal. The compound 3-Chloro-6-fluoro-5-nitroisoquinoline, a halogenated nitroaromatic heterocyclic, presents a specific set of hazards that necessitate a rigorous and well-understood disposal protocol. Improper handling of this and similar compounds can lead to significant safety incidents, regulatory violations, and environmental harm.
This guide provides a direct, procedural framework for the safe disposal of 3-Chloro-6-fluoro-5-nitroisoquinoline. The protocols described herein are designed to be self-validating, ensuring that each step logically follows from the compound's inherent chemical properties and associated risks.
Understanding the Hazard Profile: The "Why" Behind the Protocol
The disposal procedure for any chemical is fundamentally dictated by its hazard profile. For 3-Chloro-6-fluoro-5-nitroisoquinoline, the key structural features—a chlorinated and fluorinated isoquinoline core with a nitro group—inform its toxicological and reactive properties. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its hazard profile from closely related analogs like other halogenated nitroaromatics and chloroisoquinolines.
The presence of halogen and nitro functional groups points toward several potential hazards, including acute toxicity, irritation, and environmental persistence.[1][2][3][4]
Table 1: Inferred Hazard Profile for 3-Chloro-6-fluoro-5-nitroisoquinoline
| Hazard Classification | GHS Hazard Statement | Rationale and Causality |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Halogenated and nitrated aromatic compounds frequently exhibit oral toxicity.[3] |
| Acute Toxicity (Dermal) | H311/H312: Toxic/Harmful in contact with skin | Many chloro-nitro aromatic compounds can be absorbed through the skin, leading to systemic toxicity.[1][2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | The reactive nature of the molecule makes it a likely skin irritant upon contact.[3][5][6] |
| Serious Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation | Direct contact with the eyes is likely to cause significant irritation or damage.[7] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract.[3][4][7] |
| Aquatic Hazard (Chronic) | H412: Harmful to aquatic life with long lasting effects | Halogenated aromatic compounds are often persistent in the environment and exhibit ecotoxicity.[1][2] |
| Reactivity/Stability | Potential for energetic decomposition | Aromatic nitro compounds can be thermally sensitive and may decompose explosively under heat or shock. This necessitates careful handling and avoiding heat sources during storage and disposal.[8] |
This hazard profile is the authoritative grounding for the stringent disposal protocol that follows. Each step is a direct response to these identified risks.
Core Disposal Workflow: A Step-by-Step Protocol
The fundamental principle for disposing of this compound is that it must never be disposed of down the drain or in regular solid waste. It must be treated as a regulated hazardous waste stream from the moment it is designated for disposal.
Step 1: Donning Appropriate Personal Protective Equipment (PPE)
Before handling the waste material, ensure a robust barrier between you and the chemical. This is a non-negotiable first step to mitigate the risks of skin contact, eye damage, and inhalation.[6]
-
Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended.
-
Eye Protection: Use chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles if there is a risk of splashing.[7]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.
-
Respiratory Protection: Handle only in a certified chemical fume hood to prevent inhalation of any dust or vapors.[9]
Step 2: Waste Segregation at the Point of Generation
Proper segregation is critical for safe and compliant disposal. Combining incompatible waste streams can lead to dangerous chemical reactions. 3-Chloro-6-fluoro-5-nitroisoquinoline waste must be classified as Halogenated Organic Waste .[10]
-
Solid Waste: Collect un-reclaimable solid compound, contaminated lab consumables (e.g., weighing paper, gloves, TLC plates), and spill cleanup materials in a dedicated, robustly lined container clearly marked for "Halogenated Organic Solid Waste."[10]
-
Liquid Waste: Solutions containing 3-Chloro-6-fluoro-5-nitroisoquinoline should be collected in a separate, compatible container labeled "Halogenated Organic Liquid Waste." Do not mix with non-halogenated organic solvents or aqueous waste.[10]
Step 3: Containerization and Labeling
The integrity and labeling of your waste container are paramount for the safety of everyone who will handle it, from lab personnel to the final disposal technicians.
-
Container Choice: Use a chemically resistant container (e.g., polyethylene for solids, borosilicate glass or Teflon-coated bottle for liquids) with a secure, leak-proof screw cap.[11]
-
Labeling: The container must be labeled with a "Hazardous Waste" tag before any waste is added. The label must include:
-
The full chemical name: "3-Chloro-6-fluoro-5-nitroisoquinoline"
-
All other components and their approximate percentages.
-
The relevant hazard pictograms (e.g., skull and crossbones, health hazard, environmental hazard).
-
The date accumulation started.
-
Step 4: Final Disposal Pathway
The designated disposal route for halogenated organic waste is high-temperature incineration at a licensed hazardous waste facility.[10][12] This is because the combustion process can be controlled to break down the molecule completely, and the resulting acidic gases (HCl and HF) can be neutralized by "scrubbers" in the incinerator's exhaust system.
-
Internal Procedure: Follow your institution's specific procedures for hazardous waste pickup. This typically involves moving the sealed and labeled container to a designated satellite accumulation area.
-
External Disposal: The waste will be collected by a licensed hazardous waste contractor for transport and final destruction. Do not attempt to treat or neutralize this chemical waste in the lab.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste containing 3-Chloro-6-fluoro-5-nitroisoquinoline.
Caption: Decision workflow for proper disposal.
References
- Apollo Scientific. 3-Chloro-5-fluoropyridine Safety Data Sheet.
- Airgas. (2021-08-13). 2-Chloro-3,3,3-trifluoropropene Safety Data Sheet.
- Fisher Scientific. 6-Chloro-3-nitro-2-picoline Safety Data Sheet.
- Biosynth. 3-Chloro-5-nitroisoquinoline Product Page.
- U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Sigma-Aldrich. (2024-09-06). Safety Data Sheet.
- Sigma-Aldrich. (2025-11-06). Chloronitrobenzenes, solid Safety Data Sheet.
- Croner-i. 10: Aromatic halogenated amines and nitro-compounds.
- Sigma-Aldrich. (2024-09-06). Quinoline Yellow Safety Data Sheet.
- Fisher Scientific. 5-Chloro-6-nitroisoindoline-1,3-dione Safety Data Sheet.
-
National Center for Biotechnology Information. "3-Chloroquinoline." PubChem Compound Summary. Retrieved from [Link].
- Fisher Scientific. (2024-04-01). 3-Chloro-4-fluoro-5-nitrobenzotrifluoride Safety Data Sheet.
- Lunn, G., & Sansone, E. B. (1988). Dealing with spills of hazardous chemicals: some nitrosamides. Food and Chemical Toxicology, 26(5), 481-4.
- Bucknell University. Hazardous Waste Segregation Guide.
- University of Bergen. (2020-12-10). Guidelines for handling and disposal of hazardous waste.
-
National Center for Biotechnology Information. "3-Chloroisoquinoline." PubChem Compound Summary. Retrieved from [Link].
- BLD Pharm. 3-Chloro-6-fluoro-7-methoxyisoquinoline Product Page.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 3-Chloroquinoline | C9H6ClN | CID 69164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Chloroisoquinoline | C9H6ClN | CID 640968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. airgas.com [airgas.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Aromatic halogenated amines and nitro-compounds | Croner-i [bsc.croneri.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. bucknell.edu [bucknell.edu]
- 11. fishersci.com [fishersci.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Researcher's Guide to the Safe Handling of 3-Chloro-6-fluoro-5-nitroisoquinoline
Anticipated Hazard Profile
Based on the known hazards of structurally related chemicals, 3-Chloro-6-fluoro-5-nitroisoquinoline should be treated as a hazardous substance with the potential for the following:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1] Aromatic nitro compounds, in particular, can pose systemic risks.[2]
-
Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[3][4][5][6]
-
Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust or fumes.[3][4][6]
-
Reactivity: Incompatible with strong oxidizing agents, strong bases, and strong acids.[2][7] Under fire conditions, it may decompose to emit toxic fumes.[6]
This profile necessitates a stringent set of safety protocols to ensure the well-being of all laboratory personnel.
Essential Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory for handling 3-Chloro-6-fluoro-5-nitroisoquinoline. The following table outlines the minimum requirements:
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Safety goggles with side-shields and a face shield. | Provides protection against splashes and airborne particles. Standard safety glasses are insufficient. |
| Hands | Chemical-resistant gloves (e.g., Nitrile). | Double-gloving is recommended. Gloves must be inspected before use and changed immediately if contaminated. |
| Body | A chemical-resistant lab coat or disposable coveralls. | Protects skin from accidental contact. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or impervious clothing is advised.[6][8] |
| Respiratory | A NIOSH-approved respirator. | The type of respirator (e.g., N95, half-mask with appropriate cartridges) should be determined by a formal risk assessment based on the quantity of material being handled and the ventilation available. |
| Feet | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow is designed to minimize exposure at every stage of the experimental process.
1. Preparation and Engineering Controls:
-
Work Area: All handling of 3-Chloro-6-fluoro-5-nitroisoquinoline must be conducted within a certified chemical fume hood to ensure adequate ventilation.[6]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[6]
-
Spill Kit: A spill kit containing an appropriate absorbent material for chemical spills should be located in the immediate vicinity.
2. Handling the Compound:
-
Personal Protective Equipment: Don all required PPE before entering the designated work area.
-
Weighing and Transfer: When weighing the solid compound, do so in the fume hood to prevent the inhalation of fine dust particles. Use a draft shield if necessary.
-
In Solution: When working with the compound in solution, be mindful of the potential for splashes. Use appropriate glassware and transfer techniques to minimize aerosol generation.
3. Post-Procedure:
-
Decontamination: Thoroughly wipe down the work area in the fume hood with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]
Workflow for Safe Handling of 3-Chloro-6-fluoro-5-nitroisoquinoline
Caption: A flowchart illustrating the key steps for the safe handling of 3-Chloro-6-fluoro-5-nitroisoquinoline.
Emergency Procedures
In the event of an exposure or spill, immediate and decisive action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[1] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
Spill: For a small spill, use an inert absorbent material to contain it. For a large spill, evacuate the area and contact your institution's environmental health and safety department.[9]
Disposal Plan
All waste containing 3-Chloro-6-fluoro-5-nitroisoquinoline, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
-
Waste Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Labeling: The waste container must be labeled with the full chemical name and appropriate hazard symbols.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's designated waste management provider. Chlorinated and nitrated compounds often require specific disposal protocols, such as incineration at high temperatures, to prevent the formation of toxic byproducts.[10]
By adhering to these stringent protocols, researchers can safely work with 3-Chloro-6-fluoro-5-nitroisoquinoline, minimizing risks to themselves and the environment.
References
-
Croner-i. Aromatic halogenated amines and nitro-compounds. [Link]
-
GOV.UK. Nitrobenzene - Incident management. [Link]
-
Chemical Label. 3-chloro-6-fluoroisoquinoline. [Link]
-
CSWAB.org. Biodegradation of Nitroaromatic Compounds and Explosives. [Link]
-
ResearchGate. Degradation of chlorinated nitroaromatic compounds. [Link]
-
MDPI. Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago. [Link]
-
National Institutes of Health. Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]
-
Heathrow Scientific. Cryogenic Personal Protective Equipment. [Link]
-
PubMed. Degradation of Chlorinated Nitroaromatic Compounds. [Link]
-
International Enviroguard. 3 Common Chemicals That Require Protective Clothing. [Link]
-
US EPA. Personal Protective Equipment. [Link]
-
European Chlorinated Solvents Association. Recycling & Disposal. [Link]
- Google Patents.
Sources
- 1. fishersci.com [fishersci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. chemical-label.com [chemical-label.com]
- 6. testing.chemscene.com [testing.chemscene.com]
- 7. fishersci.com [fishersci.com]
- 8. int-enviroguard.com [int-enviroguard.com]
- 9. Aromatic halogenated amines and nitro-compounds | Croner-i [bsc.croneri.co.uk]
- 10. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
